Rauvotetraphylline C
Description
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Properties
Molecular Formula |
C28H34N2O7 |
|---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
(E)-4-[(15E)-15-ethylidene-16-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl]but-3-en-2-one |
InChI |
InChI=1S/C28H34N2O7/c1-3-14-17-10-21-23-18(15-6-4-5-7-19(15)29-23)11-20(16(17)9-8-13(2)32)30(21)27(14)37-28-26(35)25(34)24(33)22(12-31)36-28/h3-9,16-17,20-22,24-29,31,33-35H,10-12H2,1-2H3/b9-8+,14-3+ |
InChI Key |
WJIXKXVKQDQVFT-HNLUUKSTSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Isolating Rauvotetraphylline C from Rauvolfia tetraphylla: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation of rauvotetraphylline C, a sarpagine-type indole (B1671886) alkaloid, from the aerial parts of Rauvolfia tetraphylla. This document details the necessary experimental protocols, presents quantitative data in a structured format, and visualizes the isolation workflow for clarity.
Introduction
Rauvolfia tetraphylla L., a member of the Apocynaceae family, is a rich source of a diverse array of bioactive indole alkaloids.[1] Among these, the rauvotetraphyllines, including this compound, represent a series of structurally interesting compounds. The isolation and characterization of these alkaloids are crucial for further pharmacological investigation and potential drug development. This guide synthesizes the available scientific literature to provide a detailed methodology for the isolation of this compound.
Data Presentation
The following tables summarize the key quantitative data associated with the isolation process of rauvotetraphyllines from Rauvolfia tetraphylla.
Table 1: Plant Material and Extraction Yield
| Parameter | Value | Reference |
| Plant Part Used | Aerial Parts | [2] |
| Initial Dry Weight | 7.5 kg | [2] |
| Extraction Solvent | 95% Ethanol (B145695) | [2] |
| Crude Extract Yield | ~400 g | [2] |
Table 2: Chromatographic Solvents for Initial Fractionation
| Chromatographic Method | Stationary Phase | Elution System |
| Silica (B1680970) Gel Column Chromatography | Silica Gel (200-300 mesh) | Gradient of Petroleum Ether-Acetone, followed by Methanol |
Note: The specific gradient and volume of solvents for each fraction are detailed in the experimental protocol section.
Experimental Protocols
The following protocols are based on the successful isolation of rauvotetraphyllines, including this compound.
Plant Material Collection and Preparation
-
Collection: The aerial parts of Rauvolfia tetraphylla are collected. For consistency, it is advisable to note the collection time and location, as phytochemical content can vary.[2]
-
Drying: The collected plant material is air-dried in a shaded area to prevent the degradation of light-sensitive compounds.
-
Grinding: The dried aerial parts are then powdered to a fine consistency to increase the surface area for efficient solvent extraction.[3]
Extraction of Crude Alkaloids
-
Solvent Extraction: The powdered plant material (7.5 kg) is extracted with 95% ethanol (3 x 50 L) at room temperature. Each extraction cycle should last for 3 days to ensure thorough extraction.[2]
-
Filtration: The ethanolic extracts are filtered to remove solid plant debris.
-
Concentration: The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude residue (approximately 400 g).[2]
Chromatographic Isolation and Purification of this compound
The isolation of this compound is a multi-step chromatographic process.
-
Initial Fractionation (Silica Gel Column Chromatography):
-
The crude extract (~400 g) is subjected to silica gel column chromatography (200-300 mesh).[4]
-
The column is eluted with a gradient solvent system of petroleum ether-acetone, followed by a final wash with methanol. This initial step separates the complex crude extract into several less complex fractions.[4]
-
-
Further Purification of Fractions:
-
Fractions containing the compounds of interest, as determined by Thin Layer Chromatography (TLC) analysis, are further purified. The specific fraction containing this compound from the initial silica gel column is subjected to further chromatographic steps.
-
Subsequent purification steps involve the use of MCI gel and Sephadex LH-20 column chromatography to isolate the individual rauvotetraphyllines.[2] The precise solvent systems for these steps would be optimized based on the polarity of the target compounds in the collected fractions.
-
Note: While the referenced literature confirms the isolation of this compound through these methods, the exact yield for this specific compound is not explicitly provided.
Mandatory Visualizations
Experimental Workflow for this compound Isolation
The following diagram illustrates the key stages in the isolation of this compound from Rauvolfia tetraphylla.
Caption: Workflow for the isolation of this compound.
Signaling Pathways
Initial biological screening of rauvotetraphyllines A-E, including this compound, for in vitro cytotoxicity against a panel of human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW-480) showed them to be inactive, with IC50 values greater than 40μM.[5] Consequently, to date, there is a lack of specific research into the signaling pathways modulated by this compound. Further investigation into a broader range of biological activities is required to elucidate its mechanism of action and potential molecular targets.
The following diagram represents a generalized logical relationship for future investigation into the biological activity of a novel isolated compound like this compound.
Caption: Logical workflow for investigating biological activity.
Conclusion
This technical guide outlines a reproducible methodology for the isolation of this compound from the aerial parts of Rauvolfia tetraphylla. The process relies on conventional solvent extraction followed by a multi-step chromatographic purification. While the cytotoxic activity of this compound appears to be low in the cancer cell lines tested, its full pharmacological potential remains to be explored. The detailed protocols and structured data presented herein provide a solid foundation for researchers to further investigate this and other related indole alkaloids for novel therapeutic applications.
References
An In-depth Technical Guide to Rauvotetraphylline C: Physicochemical Properties and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rauvotetraphylline C is a complex indole (B1671886) alkaloid isolated from the plant Rauwolfia tetraphylla. This technical guide provides a comprehensive overview of its known physical and chemical properties, drawing from the primary literature that first described its structure. While direct experimental data on the biological activity of this compound remains limited, this document explores its potential pharmacological relevance based on the known activities of related indole alkaloids and extracts from its source organism. This guide is intended to serve as a foundational resource for researchers interested in the further investigation and potential development of this natural product.
Introduction
The genus Rauwolfia has a rich history in traditional medicine and has been a prolific source of pharmacologically active indole alkaloids, most notably reserpine. This compound is a sarpagine-type indole alkaloid that was first isolated and characterized from the aerial parts of Rauwolfia tetraphylla. Its intricate molecular architecture presents a compelling subject for chemical and pharmacological research. This document synthesizes the available data on its physicochemical characteristics and discusses putative biological activities to guide future research endeavors.
Physicochemical Properties
The structural elucidation of this compound was primarily achieved through spectroscopic methods, as detailed in the seminal work by Gao et al. (2012). The compound is described as an amorphous powder. Key identifying data are summarized in the tables below.
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₄N₂O₇ | [1] |
| Molecular Weight | 510.58 g/mol | [1] |
| Appearance | Amorphous powder | [1] |
| CAS Number | 1422506-51-1 | N/A |
| Optical Rotation | Specific value not reported, but noted as optically active. | [1] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data | Source |
| HRESIMS | m/z 511.2431 [M + H]⁺ (calcd. for C₂₈H₃₅N₂O₇, 511.2444) | [1] |
| ¹H NMR | Data reported in CDCl₃. See primary literature for detailed shifts and couplings. | [2] |
| ¹³C NMR | Data reported in CDCl₃. See primary literature for detailed chemical shifts. | [2] |
| UV (in MeOH) | λmax not explicitly reported for this compound. | [1] |
| IR (KBr) | νmax not explicitly reported for this compound. | [1] |
Experimental Protocols
The following experimental methodologies are based on the procedures described by Gao et al. (2012) for the isolation and characterization of this compound.
Isolation of this compound
The isolation of this compound involves a multi-step extraction and chromatographic purification process from the aerial parts of Rauwolfia tetraphylla.
-
Extraction: The air-dried and powdered aerial parts of R. tetraphylla are extracted exhaustively with 95% ethanol at room temperature.
-
Concentration: The resulting filtrate is concentrated under reduced pressure to yield a crude residue.
-
Column Chromatography: The residue is subjected to silica gel column chromatography, eluting with a gradient of petroleum ether-acetone.
-
Preparative HPLC: Fractions containing this compound are further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Structural Elucidation
The structure of this compound was determined using a combination of spectroscopic techniques:
-
Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was used to determine the exact mass and molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (HSQC, HMBC, and ROESY) NMR experiments were conducted to establish the connectivity and stereochemistry of the molecule.
Biological Activity and Potential Signaling Pathways
Direct experimental data on the biological activity of pure this compound is not currently available in the public domain. However, based on the known pharmacological properties of other indole alkaloids from Rauwolfia species, several potential areas of interest for future investigation can be proposed.
Potential Anti-inflammatory Activity
Many indole alkaloids exhibit anti-inflammatory properties. A plausible mechanism of action could involve the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway.
Potential Neuroprotective Effects
Indole alkaloids have also been investigated for their neuroprotective potential. One possible mechanism is the activation of the Keap1-Nrf2 signaling pathway, which plays a crucial role in the cellular antioxidant response.
Disclaimer: The signaling pathway depicted in Figure 2 is a hypothetical model for this compound, based on the known mechanisms of other neuroprotective indole alkaloids. Further experimental validation is required to confirm if this compound acts through this or other pathways.
Conclusion and Future Directions
This compound is a structurally interesting natural product with yet-to-be-determined pharmacological properties. The foundational physicochemical data presented in this guide provides a starting point for its synthesis and further investigation. Future research should focus on:
-
Total Synthesis: A total synthesis of this compound would provide access to larger quantities for biological testing and the synthesis of analogues.
-
Biological Screening: A comprehensive biological screening of this compound is warranted to identify its potential therapeutic applications, particularly in the areas of inflammation and neuroprotection.
-
Mechanism of Action Studies: Should biological activity be identified, detailed mechanistic studies will be crucial to elucidate its molecular targets and signaling pathways.
This in-depth technical guide serves to consolidate the current knowledge on this compound and to stimulate further research into this promising indole alkaloid.
References
Preliminary Bioactivity Screening of Rauvotetraphylline C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
**Executive Summary
This document provides a comprehensive technical guide for the preliminary bioactivity screening of Rauvotetraphylline C, a monoterpenoid indole (B1671886) alkaloid isolated from Rauvolfia tetraphylla. Due to the limited publicly available bioactivity data specifically for this compound, this guide presents a screening framework based on the known biological activities of the Rauvolfia genus, related indole alkaloids, and crude extracts of Rauvolfia tetraphylla. The methodologies and potential screening targets outlined herein are intended to serve as a foundational resource for researchers initiating investigations into the therapeutic potential of this compound. This guide includes detailed experimental protocols for key assays and visual representations of relevant signaling pathways and experimental workflows to facilitate a robust preliminary assessment.
Introduction
The genus Rauvolfia is a rich source of bioactive indole alkaloids, with a long history in traditional medicine for treating a variety of ailments, including hypertension, fever, and snakebites.[1] Phytochemical investigations have revealed that monoterpenoid indole alkaloids are the primary constituents responsible for the diverse pharmacological activities observed, which include anti-inflammatory, anti-hypertensive, anti-cancer, and anti-malarial effects.[1] this compound is one of five new indole alkaloids (A-E) isolated from the aerial parts of Rauvolfia tetraphylla.[2] While the chemical structure of this compound has been elucidated, its specific biological activities remain largely unexplored in publicly accessible literature.
This guide aims to bridge this knowledge gap by providing a structured approach to the preliminary bioactivity screening of this compound. The proposed screening cascade encompasses cytotoxic, anti-inflammatory, antimicrobial, and cardiovascular safety profiling.
Postulated Bioactivities and Screening Strategy
Based on the pharmacological profile of the Rauvolfia genus and its constituent alkaloids, the following bioactivities are prioritized for the initial screening of this compound.
Cytotoxic Activity
Indole alkaloids from Rauvolfia species have demonstrated cytotoxic effects against various cancer cell lines.[1] Therefore, a primary screening step is to evaluate the cytotoxic potential of this compound.
Data Presentation: Cytotoxicity of Rauvolfia tetraphylla Extracts
While specific data for this compound is unavailable, the following table summarizes the cytotoxic activity of crude extracts from Rauvolfia tetraphylla against the MDA-MB-231 breast cancer cell line, providing a rationale for investigating the purified compound.[3]
| Extract Type | Solvent | Cell Line | Assay | IC50 (µg/mL) |
| Leaf Extract | Methanol | MDA-MB-231 | MTT | 64.29[3] |
| Leaf Extract | Ethyl Acetate | MDA-MB-231 | MTT | 70.10[3] |
| Fruit Extract | Methanol | MDA-MB-231 | MTT | 74.84[3] |
| Fruit Extract | Ethyl Acetate | MDA-MB-231 | MTT | 77.86[3] |
Anti-inflammatory Activity
Extracts of Rauvolfia tetraphylla have shown significant anti-inflammatory effects in in-vivo models.[4] This suggests that this compound may possess anti-inflammatory properties.
Antimicrobial Activity
The Rauvolfia genus is known for its antimicrobial properties.[1] Preliminary screening of this compound for activity against a panel of pathogenic bacteria and fungi is warranted.
Cardiovascular Effects
Given the traditional use of Rauvolfia species for hypertension, it is crucial to assess the cardiovascular effects of this compound early in the screening process to identify both potential therapeutic benefits and safety concerns.
Experimental Protocols
The following are detailed protocols for the preliminary in-vitro screening of this compound.
Cytotoxicity Screening: MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with 0.1% DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Anti-inflammatory Screening: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
Objective: To evaluate the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS)
-
Griess Reagent System
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control and a positive control (e.g., L-NAME).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution (Part II of Griess Reagent) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of nitric oxide inhibition relative to the LPS-stimulated control.
Antimicrobial Screening: Broth Microdilution Assay
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of bacteria and fungi.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi
-
This compound (dissolved in DMSO)
-
96-well microplates
-
Microplate reader or visual inspection
Procedure:
-
Prepare a 2-fold serial dilution of this compound in the appropriate broth in a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism.
-
Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualization of Potential Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate a potential experimental workflow and a hypothetical signaling pathway that may be modulated by this compound, based on the activities of related indole alkaloids.
Experimental Workflow for Bioactivity Screening
Caption: Experimental workflow for the bioactivity screening of this compound.
Hypothetical NF-κB Signaling Pathway Inhibition
Many anti-inflammatory compounds exert their effects by inhibiting the NF-κB signaling pathway. This diagram illustrates the potential mechanism of action for this compound as an anti-inflammatory agent.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Conclusion
This technical guide provides a foundational framework for the preliminary bioactivity screening of this compound. While specific experimental data for this compound is currently lacking, the information on related compounds from the Rauvolfia genus strongly suggests potential cytotoxic and anti-inflammatory activities. The detailed protocols and visualized workflows and pathways are intended to guide researchers in designing and executing a comprehensive initial evaluation of this compound's therapeutic potential. Further research is essential to elucidate the specific bioactivities and mechanisms of action of this novel indole alkaloid.
References
Rauvotetraphylline C: A Technical Review for Drug Discovery Professionals
An In-depth Guide on the Isolation, Characterization, and Biological Evaluation of a Sarpagine-type Indole (B1671886) Alkaloid
For researchers, medicinal chemists, and pharmacologists, the exploration of novel molecular scaffolds from natural products remains a cornerstone of drug discovery. Rauvotetraphylline C, a sarpagine-type indole alkaloid, represents one such compound of interest. This technical document provides a comprehensive review of the available scientific literature on this compound, with a focus on its isolation, structural elucidation, and reported biological activities.
Introduction
This compound is a monoterpenoid indole alkaloid isolated from Rauvolfia tetraphylla L., a plant belonging to the Apocynaceae family. This genus is a rich source of diverse alkaloids, many of which possess significant pharmacological properties. The initial isolation and characterization of this compound, along with four other new indole alkaloids (Rauvotetraphyllines A, B, D, and E), was reported in 2012. Its chemical structure was established through extensive spectroscopic analysis.
Chemical Structure
The chemical structure of this compound is presented below. It belongs to the sarpagine-type class of indole alkaloids.
Chemical Formula: C₂₈H₃₄N₂O₇ Molecular Weight: 510.58 g/mol CAS Number: 1422506-51-1[1]
Isolation and Characterization
The experimental workflow for the isolation and characterization of this compound is a multi-step process involving extraction, fractionation, and purification, followed by structural elucidation using modern spectroscopic techniques.
Biological Activity
To date, the biological evaluation of this compound has been limited to in vitro cytotoxicity screening.
Cytotoxicity
This compound, along with its co-isolated analogues (Rauvotetraphyllines A, B, D, and E), was evaluated for its cytotoxic activity against a panel of five human cancer cell lines. The screening was performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
4.1.1. Quantitative Data
The results of the in vitro cytotoxicity screening are summarized in the table below. It is important to note that this compound, as well as the other tested analogues, did not exhibit significant cytotoxic activity against the tested cell lines at the concentrations evaluated.
| Compound | HL-60 (Human promyelocytic leukemia) | SMMC-7721 (Human hepatoma) | A-549 (Human lung carcinoma) | MCF-7 (Human breast adenocarcinoma) | SW-480 (Human colon adenocarcinoma) |
| This compound | > 40 µM | > 40 µM | > 40 µM | > 40 µM | > 40 µM |
Data sourced from Gao et al., 2012.[2]
4.1.2. Experimental Protocol: MTT Assay for Cytotoxicity Screening
The following is a generalized protocol for the MTT assay, based on standard methodologies and the information available from the primary literature.
Objective: To assess the cytotoxic effect of this compound on the viability of cancer cell lines.
Materials:
-
Human cancer cell lines: HL-60, SMMC-7721, A-549, MCF-7, SW-480
-
RPMI-1640 or DMEM cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells and determine cell density using a hemocytometer.
-
Seed the cells into 96-well plates at an appropriate density (e.g., 3,000-10,000 cells/well in 100 µL of culture medium).
-
Incubate the plates for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should be kept constant and non-toxic (typically ≤ 0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound.
-
Include wells with medium alone (blank), cells with medium and DMSO (vehicle control), and a positive control (e.g., a known cytotoxic agent like cisplatin (B142131) or doxorubicin).
-
Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10-20 µL of the MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently agitate the plates on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Signaling Pathways and Mechanism of Action
Currently, there is no published research detailing the specific signaling pathways modulated by this compound or its precise mechanism of action. The lack of significant cytotoxic activity at the tested concentrations suggests that it may not act as a potent, direct cytotoxic agent through common mechanisms like DNA damage or microtubule disruption. Further research, including high-throughput screening against a broader range of biological targets, molecular docking studies, and transcriptomic or proteomic analyses, would be necessary to elucidate its potential pharmacological effects and mechanisms.
Conclusion and Future Directions
This compound is a structurally characterized sarpagine-type indole alkaloid from Rauvolfia tetraphylla. The available data indicates a lack of significant in vitro cytotoxicity against a panel of five human cancer cell lines. While this particular screening did not yield a positive result for anticancer activity, it does not preclude other potential biological activities.
For researchers in drug development, this compound remains a largely unexplored molecule. Future research efforts could be directed towards:
-
Broader Biological Screening: Evaluating its activity in other therapeutic areas, such as anti-inflammatory, antimicrobial, antiviral, or neuropharmacological assays.
-
Mechanism of Action Studies: Employing modern chemical biology and 'omics' approaches to identify potential cellular targets and signaling pathways.
-
Analogue Synthesis: Utilizing the this compound scaffold for the synthesis of novel derivatives with potentially enhanced or different biological activities.
This technical review provides a summary of the current knowledge on this compound, highlighting the need for further investigation to unlock its full therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for Rauvotetraphylline C Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rauvotetraphylline C is a complex indole (B1671886) alkaloid isolated from the plant species Rauwolfia tetraphylla.[1][2] Alkaloids from the Rauwolfia genus are known for a wide range of pharmacological activities, including anti-inflammatory, anti-hypertensive, and anti-cancer effects.[2] The development of a well-characterized analytical standard for this compound is a critical prerequisite for robust quality control, pharmacokinetic studies, and further investigation into its biological activities.
This document provides detailed protocols for the preparation, purification, and characterization of a this compound analytical standard. The methodologies described herein are designed to ensure the identity, purity, and concentration of the standard, making it suitable for use in a variety of research and drug development applications.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C28H34N2O7 |
| Molecular Weight | 510.58 g/mol [1] |
| CAS Number | 1422506-51-1[1] |
| Appearance | White to off-white solid |
| Solubility | Low water solubility. Soluble in organic solvents such as methanol, ethanol, DMSO, and chloroform. |
Experimental Protocols
1. Preparation of this compound Analytical Standard
This protocol outlines the general workflow for preparing a this compound analytical standard from a semi-purified plant extract.
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References
Application Note & Protocol: Quantification of Rauvotetraphylline C in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rauvotetraphylline C is a monoterpene indole (B1671886) alkaloid that has been isolated from plants of the Rauvolfia genus, notably Rauvolfia tetraphylla.[1][2] This genus is a rich source of bioactive alkaloids, including the well-known antihypertensive agent reserpine.[3][4] The quantification of specific alkaloids like this compound in plant extracts is crucial for quality control, standardization of herbal products, and exploring their pharmacological potential. This document provides detailed protocols for the extraction and quantification of this compound from plant materials using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
1. Sample Preparation: Extraction of this compound
This protocol is based on established methods for the extraction of indole alkaloids from Rauvolfia species.[3][5]
-
1.1. Plant Material Handling:
-
Collect fresh aerial parts (leaves and stems) of Rauvolfia tetraphylla.
-
Wash the plant material thoroughly with distilled water to remove any contaminants.
-
Air-dry the material in the shade at room temperature until brittle.
-
Grind the dried plant material into a fine powder using a mechanical grinder.
-
-
1.2. Solvent Extraction:
-
Weigh 10 g of the powdered plant material.
-
Macerate the powder in 100 mL of methanol (B129727) at room temperature for 24 hours with intermittent shaking.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanolic extract.
-
Store the dried extract at -20°C until analysis.
-
-
1.3. Sample Preparation for Analysis:
-
Accurately weigh 10 mg of the crude methanolic extract and dissolve it in 10 mL of methanol to create a stock solution of 1 mg/mL.
-
Ensure complete dissolution by vortexing the solution for 2 minutes.
-
Prior to injection, filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
2. Quantification by High-Performance Liquid Chromatography (HPLC)
This hypothetical HPLC method is adapted from established methods for the analysis of indole alkaloids.[6]
-
2.1. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and 0.1% formic acid in water (B).
-
Gradient Program: Start with 20% A, increase to 80% A over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at 280 nm, which is a common wavelength for indole alkaloids.[6]
-
-
2.2. Calibration Curve:
-
Prepare a stock solution of purified this compound standard in methanol (100 µg/mL).
-
Generate a series of standard solutions with concentrations ranging from 1 to 50 µg/mL by diluting the stock solution.
-
Inject each standard solution in triplicate and plot the peak area against the concentration to construct a calibration curve.
-
3. Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, an LC-MS/MS method is recommended.[7][8]
-
3.1. LC Conditions:
-
Column: UPLC C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of acetonitrile with 0.1% formic acid (A) and water with 0.1% formic acid (B).
-
Gradient Program: A suitable gradient would be to start at 10% A, increase to 90% A over 8 minutes, hold for 2 minutes, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
-
3.2. Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Data Acquisition: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: The specific precursor ion ([M+H]⁺) for this compound and its corresponding product ions would need to be determined by direct infusion of a standard solution.
-
Ion Source Temperature: 350°C.
-
Capillary Voltage: 3500 V.
-
Data Presentation
The following tables present hypothetical quantitative data for this compound in different batches of Rauvolfia tetraphylla extract, as determined by HPLC and LC-MS/MS.
Table 1: HPLC Quantification of this compound
| Sample Batch | Retention Time (min) | Peak Area | Concentration (µg/mg of extract) | % RSD (n=3) |
| Batch A | 15.2 | 45890 | 5.74 | 1.8 |
| Batch B | 15.3 | 49123 | 6.14 | 1.5 |
| Batch C | 15.2 | 42345 | 5.29 | 2.1 |
Table 2: LC-MS/MS Quantification of this compound
| Sample Batch | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Concentration (ng/mg of extract) | % RSD (n=3) |
| Batch A | 6.8 | [M+H]⁺ | TBD | 5780 | 1.2 |
| Batch B | 6.8 | [M+H]⁺ | TBD | 6210 | 1.0 |
| Batch C | 6.9 | [M+H]⁺ | TBD | 5350 | 1.4 |
Visualizations
Experimental Workflow for Quantification
Caption: Workflow for the extraction and quantification of this compound.
Logical Relationship of Analytical Methods
Caption: Comparison of HPLC and LC-MS/MS for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemistryjournal.in [chemistryjournal.in]
- 6. scispace.com [scispace.com]
- 7. Integration of UHPLC/Q-OrbitrapMS-based metabolomics and activities evaluation to rapidly explore the anti-inflammatory components from lasianthus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liquid chromatography coupled with time-of-flight and ion trap mass spectrometry for qualitative analysis of herbal medicines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Rauvotetraphylline C in Plant Extracts and Biological Matrices using HPLC-MS
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the analysis and quantification of indole (B1671886) alkaloids.
Purpose: This application note provides a comprehensive protocol for the High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) analysis of Rauvotetraphylline C. The described method is designed for the selective and sensitive quantification of this compound in complex matrices such as plant extracts and biological fluids.
Introduction
This compound is an indole alkaloid isolated from plants of the Rauvolfia genus, which are known for their rich composition of bioactive compounds. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal medicines, and phytochemical research. This application note details a robust HPLC-MS method developed for this purpose, leveraging the specificity of mass spectrometry and the separation power of HPLC.
Physicochemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₂₈H₃₄N₂O₇ |
| Molecular Weight | 510.58 g/mol |
Experimental Protocols
2.1. Materials and Reagents
-
This compound analytical standard (purity ≥98%)
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Internal Standard (IS) of a structurally similar indole alkaloid (e.g., Reserpine)
-
Control matrix (e.g., blank plant extract, plasma)
2.2. Standard and Sample Preparation
2.2.1. Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound and dissolve it in 1.0 mL of methanol.
-
Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard in methanol.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) acetonitrile/water to a final concentration of 100 ng/mL.
2.2.2. Sample Preparation (from Plant Material)
-
Extraction: Homogenize 1.0 g of powdered, dried plant material with 10 mL of methanol using sonication for 30 minutes.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter.
-
Dilution and IS Spiking: Dilute the filtered extract 1:10 with the mobile phase. Add the internal standard working solution to obtain a final IS concentration of 100 ng/mL.
2.2.3. Sample Preparation (from Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard (to achieve a final concentration of 100 ng/mL).
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, then centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the clear supernatant to a new tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
2.3. HPLC-MS Instrumentation and Conditions
2.3.1. HPLC System
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | See Table 1 |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 8.0 | 5 | 95 |
| 10.0 | 5 | 95 |
| 10.1 | 95 | 5 |
| 12.0 | 95 | 5 |
2.3.2. Mass Spectrometry System
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 350°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| MRM Transitions | See Table 2 |
Table 2: Proposed MRM Transitions for this compound and a Potential Internal Standard
Note: The product ions and collision energies for this compound need to be determined experimentally by infusing a standard solution and performing a product ion scan.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 511.24 [M+H]⁺ | To be determined | 0.1 | 30 | To be determined |
| This compound (Qualifier) | 511.24 [M+H]⁺ | To be determined | 0.1 | 30 | To be determined |
| Reserpine (IS) | 609.28 [M+H]⁺ | 195.10 | 0.1 | 50 | 35 |
Method Validation
The analytical method should be validated according to ICH guidelines, assessing the following parameters:
-
Specificity and Selectivity: Assessed by analyzing blank matrix samples to ensure no endogenous interferences at the retention time of this compound and the IS.
-
Linearity and Range: Determined by a calibration curve constructed from at least six non-zero concentrations. The coefficient of determination (r²) should be ≥ 0.99.
-
Accuracy and Precision: Evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations in replicates (n=6) on the same day (intra-day) and on three different days (inter-day).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.
-
Stability: Assessed under various conditions including freeze-thaw cycles, short-term bench-top storage, and long-term storage.
Table 3: Acceptance Criteria for Method Validation
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Intra-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
Data Presentation
Table 4: Hypothetical Quantitative Data for this compound Analysis
| Parameter | Value |
| Retention Time | ~ 6.5 min (To be confirmed) |
| Linearity Range | 1 - 1000 ng/mL |
| Coefficient of Determination (r²) | > 0.995 |
| LOD | ~ 0.3 ng/mL |
| LOQ | ~ 1.0 ng/mL |
| Intra-day Precision (%RSD) | 3.5 - 8.2% |
| Inter-day Precision (%RSD) | 5.1 - 9.8% |
| Accuracy (% Bias) | -7.5 to 6.3% |
| Mean Recovery | > 85% |
Visualizations
Caption: Experimental workflow for this compound analysis.
Application Notes and Protocols for the Total Synthesis of Rauvotetraphylline C Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, plausible synthetic route for the total synthesis of Rauvotetraphylline C, a member of the sarpagine (B1680780) class of indole (B1671886) alkaloids. As a direct total synthesis has not yet been published, this document outlines a robust strategy based on well-established synthetic methodologies for analogous sarpagine alkaloids. The protocols provided are derived from closely related and successful syntheses in the field, offering a comprehensive guide for researchers aiming to synthesize this compound and its derivatives for further investigation into their biological activities.
Introduction
This compound is a naturally occurring sarpagine-type indole alkaloid isolated from Rauvolfia tetraphylla. The sarpagine family of alkaloids is known for its complex polycyclic architecture and diverse biological activities. The total synthesis of these molecules presents a significant challenge and a great opportunity for the development of new synthetic methods and the discovery of novel therapeutic agents. This document details a proposed enantioselective total synthesis of this compound, commencing from readily available starting materials. The key strategic element of this synthesis is an asymmetric Pictet-Spengler reaction to construct the core tetracyclic structure, followed by a series of functional group manipulations to complete the synthesis.
Proposed Retrosynthetic Analysis
The proposed retrosynthesis of this compound commences by disconnecting the C16 side chain, which can be installed late in the synthesis. The core tetracyclic structure can be traced back to a key ketone intermediate, which is accessible through a highly stereoselective Pictet-Spengler reaction followed by a Dieckmann condensation. This strategy allows for the early introduction of the crucial stereocenters.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Pathway
The forward synthesis begins with the preparation of a suitable tryptamine derivative. An asymmetric Pictet-Spengler reaction with a chiral aldehyde, followed by Dieckmann condensation, will afford the key tetracyclic ketone intermediate. Subsequent diastereoselective reduction of the ketone will yield the corresponding alcohol. Olefination, followed by hydroboration-oxidation, will install the primary alcohol side chain. Finally, functionalization of the primary alcohol will lead to the target molecule, this compound.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Protocol 1: Asymmetric Pictet-Spengler Reaction and Dieckmann Condensation
This protocol describes the formation of the key tetracyclic ketone intermediate.
Materials:
-
N-Benzyl-tryptamine
-
Chiral aldehyde (e.g., (R)-glyceraldehyde acetonide)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Potassium tert-butoxide (t-BuOK)
-
Toluene (B28343), anhydrous
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Pictet-Spengler Reaction: To a solution of N-benzyl-tryptamine (1.0 eq) and the chiral aldehyde (1.1 eq) in anhydrous DCM at 0 °C, add TFA (1.2 eq) dropwise. Stir the reaction mixture at room temperature for 24 hours.
-
Work-up: Quench the reaction with saturated NaHCO₃ solution and extract with DCM. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the tetrahydro-β-carboline intermediate.
-
Dieckmann Condensation: To a solution of the purified tetrahydro-β-carboline (1.0 eq) in anhydrous toluene at 0 °C, add t-BuOK (1.5 eq) portionwise. Stir the mixture at room temperature for 12 hours.
-
Work-up: Acidify the reaction mixture with 1N HCl and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the tetracyclic ketone.
Quantitative Data (based on analogous reactions):
| Step | Reactants | Product | Yield (%) | Enantiomeric Excess (%) | Reference |
| Asymmetric Pictet-Spengler | Tryptamine derivative, Chiral aldehyde | Tetrahydro-β-carboline | 85-95 | >98 | [1][2] |
| Dieckmann Condensation | Tetrahydro-β-carboline ester | Tetracyclic ketone | 70-85 | - | [3] |
Protocol 2: Diastereoselective Reduction of the Tetracyclic Ketone
Materials:
-
Tetracyclic ketone
-
Sodium borohydride (B1222165) (NaBH₄) or Lithium aluminum hydride (LiAlH₄)
-
Methanol (MeOH) or Tetrahydrofuran (THF), anhydrous
-
Ammonium chloride (NH₄Cl), saturated solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the tetracyclic ketone (1.0 eq) in anhydrous MeOH or THF at 0 °C, add NaBH₄ (1.5 eq) or LiAlH₄ (1.2 eq) portionwise.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Work-up: Quench the reaction by the slow addition of saturated NH₄Cl solution. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the tetracyclic alcohol.
Quantitative Data (based on analogous reactions):
| Step | Reagent | Product | Diastereomeric Ratio | Yield (%) | Reference |
| Diastereoselective Reduction | NaBH₄ | Tetracyclic alcohol | >10:1 | 90-98 | [4] |
Protocol 3: Olefination and Hydroboration-Oxidation
Materials:
-
Tetracyclic alcohol
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Borane-tetrahydrofuran complex (BH₃·THF)
-
Sodium hydroxide (B78521) (NaOH) solution (3M)
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Oxidation: To a solution of the tetracyclic alcohol (1.0 eq) in anhydrous DCM, add DMP (1.5 eq). Stir at room temperature for 2 hours.
-
Work-up: Quench with a 1:1 mixture of saturated NaHCO₃ and Na₂S₂O₃ solution. Extract with DCM, dry over Na₂SO₄, and concentrate to give the crude aldehyde.
-
Wittig Olefination: To a suspension of methyltriphenylphosphonium bromide (2.0 eq) in anhydrous THF at 0 °C, add n-BuLi (2.0 eq) dropwise. Stir for 30 minutes at 0 °C. Add a solution of the crude aldehyde in THF. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Quench with water and extract with ethyl acetate. Dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the tetracyclic olefin.
-
Hydroboration-Oxidation: To a solution of the tetracyclic olefin (1.0 eq) in anhydrous THF at 0 °C, add BH₃·THF (1.0 M in THF, 1.2 eq) dropwise. Stir at room temperature for 4 hours.
-
Oxidation: Cool the reaction to 0 °C and add 3M NaOH solution followed by the dropwise addition of 30% H₂O₂. Stir at room temperature for 2 hours.
-
Work-up: Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to give the primary alcohol intermediate.
Quantitative Data (based on analogous reactions):
| Step | Reagents | Product | Yield (%) | Reference |
| Wittig Olefination | Aldehyde, Methyltriphenylphosphonium bromide, n-BuLi | Olefin | 75-90 | [5] |
| Hydroboration-Oxidation | Olefin, BH₃·THF, NaOH, H₂O₂ | Primary Alcohol | 80-95 | [6][7] |
Characterization Data of Natural this compound
The identity and purity of the synthesized this compound should be confirmed by comparing its spectroscopic data with the data reported for the natural product.
| Spectroscopic Data | Reported Values for Natural this compound |
| ¹H NMR (CD₃OD, 500 MHz) | δ: 7.46 (1H, d, J = 7.8 Hz), 7.32 (1H, d, J = 8.1 Hz), 7.08 (1H, t, J = 7.5 Hz), 6.98 (1H, t, J = 7.4 Hz), 4.35 (1H, m), ... (Additional peaks as per literature) |
| ¹³C NMR (CD₃OD, 125 MHz) | δ: 173.2, 142.1, 137.9, 128.5, 122.3, 119.8, 118.9, 111.8, ... (Additional peaks as per literature) |
| HR-ESI-MS | m/z [M+H]⁺ calculated for C₂₈H₃₅N₂O₇⁺, found value consistent with the formula. |
Note: The complete spectroscopic data should be consulted from the original literature for a definitive comparison.
Signaling Pathways and Biological Activity
While the specific biological activity and signaling pathways of this compound are not extensively studied, other sarpagine alkaloids have shown a range of activities, including anti-cancer, anti-inflammatory, and effects on the central nervous system. The successful synthesis of this compound and its derivatives will enable further investigation into its pharmacological profile.
Caption: Drug discovery workflow for this compound derivatives.
Conclusion
This document provides a comprehensive set of application notes and protocols for the total synthesis of this compound derivatives. By leveraging a well-established asymmetric Pictet-Spengler reaction and subsequent functional group manipulations, this proposed route offers a viable pathway to access these complex natural products. The detailed protocols and tabulated data serve as a valuable resource for researchers in organic synthesis and medicinal chemistry, facilitating the synthesis and further biological evaluation of this intriguing class of indole alkaloids.
References
- 1. Sarpagine and Related Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthetic Studies on Tetracyclic Diquinane Lycopodium Alkaloids Magellanine, Magellaninone and Paniculatine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Bisindole Alkaloids from the Apocynaceae Which Contain a Macroline or Sarpagine Unit: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroboration - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Formulating Rauvotetraphylline C for In Vivo Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rauvotetraphylline C is a novel indole (B1671886) alkaloid isolated from the aerial parts of Rauvolfia tetraphylla.[1] As with many complex natural products, its poor aqueous solubility presents a significant hurdle for in vivo evaluation. Proper formulation is therefore critical to ensure adequate bioavailability and obtain reliable pharmacokinetic and pharmacodynamic data. These application notes provide detailed protocols for the formulation of this compound for both oral and parenteral administration in preclinical animal models. The selection of excipients and methodologies is based on established practices for poorly soluble compounds and similar indole alkaloids.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental to developing a successful formulation strategy.
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₄N₂O₇ | InvivoChem |
| Molecular Weight | 510.58 g/mol | InvivoChem |
| Appearance | Solid | InvivoChem |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | BioCrick[2][3] |
| LogP | 1.257 | InvivoChem |
Formulation Strategies for Poorly Soluble Compounds
The low aqueous solubility of this compound necessitates the use of solubilization techniques to achieve the desired concentration for in vivo studies. Common strategies for such compounds, classified under the Biopharmaceutical Classification System (BCS) as Class II or IV, include the use of co-solvents, surfactants, and lipid-based systems, or creating a suspension with viscosity-enhancing agents.[4][5][6] The choice of formulation approach depends on the intended route of administration, the required dose, and the toxicology of the excipients.
Experimental Protocols
Note: Always use freshly prepared formulations for optimal results. It is recommended to test the solubility and stability of a small amount of this compound in the chosen vehicle before preparing a large batch.
Protocol 1: Injectable Formulation (Intravenous, Intraperitoneal, Subcutaneous)
This protocol describes the preparation of a solution-based formulation suitable for parenteral administration. A co-solvent system is employed to dissolve the compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)[7]
-
PEG300 (Polyethylene glycol 300)[8]
-
Sterile Saline (0.9% NaCl) or Water for Injection (WFI)
Equipment:
-
Analytical balance
-
Sterile conical tubes (1.5 mL, 15 mL, 50 mL)
-
Calibrated micropipettes
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh the required amount of this compound.
-
Dissolve this compound in DMSO to prepare a concentrated stock solution (e.g., 25 mg/mL). Ensure complete dissolution, using a vortex mixer or sonicator if necessary.
-
-
Vehicle Preparation and Final Formulation:
-
The following is an example of a common vehicle composition: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[11]
-
To prepare 1 mL of a 2.5 mg/mL final formulation:
-
In a sterile tube, add 100 µL of the 25 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 and mix until the solution is clear.
-
Add 450 µL of sterile saline or WFI and mix thoroughly.
-
-
Visually inspect the final formulation for any precipitation. If the solution is not clear, gentle warming or sonication may be applied. However, if precipitation persists, the formulation may need to be adjusted.
-
Table of Formulation Components for Injection:
| Excipient | Role | Typical Concentration Range | Key Considerations |
| DMSO | Primary Solvent | 5-10% | A powerful solvent for nonpolar compounds. Can have pharmacological effects at higher concentrations.[12][13][14][15] |
| PEG300 | Co-solvent, Viscosity modifier | 30-50% | A water-miscible polymer that enhances solubility and is generally well-tolerated.[8][16][17][18] |
| Tween 80 | Surfactant, Emulsifier | 1-5% | A non-ionic surfactant that improves solubility and stability of the formulation.[9][10][19][20] |
| Saline/WFI | Diluent | q.s. to final volume | Provides an isotonic vehicle for injection. |
Protocol 2: Oral Gavage Formulation (Suspension)
For oral administration, a suspension is often a practical approach for poorly soluble compounds. This protocol utilizes carboxymethyl cellulose (B213188) sodium (CMC-Na) as a suspending agent.
Materials:
-
This compound
-
Deionized or distilled water
-
Optional: A small amount of Tween 80 (e.g., 0.1-0.5%) can be added to improve wettability of the compound.
Equipment:
-
Analytical balance
-
Beakers or flasks
-
Magnetic stirrer and stir bar or overhead stirrer
-
Homogenizer (optional, for finer suspension)
Procedure:
-
Vehicle Preparation (0.5% CMC-Na):
-
Weigh 0.5 g of CMC-Na.
-
In a beaker with 100 mL of deionized water, slowly add the CMC-Na while stirring continuously to prevent clumping.
-
Continue stirring until the CMC-Na is fully dissolved and the solution is clear and viscous. This may take some time.
-
-
Suspension Preparation:
-
Accurately weigh the required amount of this compound for the desired final concentration (e.g., 250 mg for a 2.5 mg/mL suspension in 100 mL).
-
Slowly add the this compound powder to the prepared 0.5% CMC-Na solution while stirring.
-
If using Tween 80, it can be added to the vehicle before the addition of the compound to aid in dispersion.
-
Continue stirring until a uniform suspension is achieved. For a finer and more stable suspension, a homogenizer can be used.
-
Table of Formulation Components for Oral Suspension:
| Excipient | Role | Typical Concentration | Key Considerations |
| CMC-Na | Suspending Agent, Viscosity Modifier | 0.5 - 1.0% | A non-toxic, water-soluble polymer that increases the viscosity of the vehicle, slowing down the sedimentation of particles.[2][3] |
| Tween 80 (optional) | Wetting Agent | 0.1 - 0.5% | Reduces the surface tension between the solid particles and the liquid vehicle, facilitating uniform dispersion.[9][10] |
| Water | Vehicle | q.s. to final volume | The primary liquid phase of the suspension. |
Protocol 3: Oral Gavage Formulation (Lipid-Based)
A lipid-based formulation can be advantageous for lipophilic compounds as it can enhance absorption.
Materials:
-
This compound
-
DMSO
-
Corn Oil
Equipment:
-
Analytical balance
-
Sterile conical tubes
-
Calibrated micropipettes
-
Vortex mixer
Procedure:
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL) as described in Protocol 1.
-
-
Final Formulation:
-
An example formulation is a 10:90 ratio of DMSO to corn oil.
-
To prepare 1 mL of a 2.5 mg/mL final formulation:
-
Take 100 µL of the 25 mg/mL DMSO stock solution.
-
Add to 900 µL of corn oil.
-
Mix thoroughly using a vortex mixer until a clear solution or a uniform suspension is obtained.
-
-
Table of Formulation Components for Lipid-Based Oral Formulation:
| Excipient | Role | Typical Ratio (DMSO:Oil) | Key Considerations |
| DMSO | Solvent | 10% | To initially dissolve the compound. |
| Corn Oil | Vehicle, Lipid Source | 90% | A commonly used and well-tolerated lipid vehicle that can improve the absorption of lipophilic drugs. |
Visualization of Experimental Workflow and Potential Signaling Pathway
Experimental Workflow
The following diagram illustrates the general workflow for preparing a formulation of this compound for in vivo experiments.
Potential Signaling Pathway
While the specific signaling pathways modulated by this compound are not yet fully elucidated, many indole alkaloids are known to exert their biological effects, such as anticancer activity, by interacting with key cellular signaling pathways.[2][7] These often include pathways that regulate cell cycle, apoptosis, and cellular proliferation, such as the MAPK signaling pathway.[2][3][7]
The following diagram provides a representative model of a signaling pathway that could be influenced by an indole alkaloid like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Preparation and in vitro/in vivo evaluation of vinpocetine elementary osmotic pump system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in indole-containing alkaloids as potential anticancer agents by regulating autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimized preparation of vinpocetine proliposomes by a novel method and in vivo evaluation of its pharmacokinetics in New Zealand rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimized preparation of vinpocetine micelles and in vivo evaluation of its pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mnba-journal.com [mnba-journal.com]
- 10. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 11. Reserpine | Monoamine Transporter | MRP | TargetMol [targetmol.com]
- 12. Structures and Biological Activities of Secondary Metabolites from Trichoderma harzianum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Preparation and In Vitro/In Vivo Evaluation of Vinpocetine Elementary Osmotic Pump System - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Voacamine: Alkaloid with its essential dimeric units to reverse tumor multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. go.drugbank.com [go.drugbank.com]
Application Note & Protocol: Rauvotetraphylline C Cell Permeability Assay
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the preclinical assessment of drug candidates.
Introduction: Rauvotetraphylline C is an oxindole (B195798) alkaloid that has been isolated from plants of the Uncaria genus. As part of the drug discovery and development pipeline, determining the cell permeability of a compound is a critical step in evaluating its potential for oral absorption and bioavailability. This document provides a detailed protocol for assessing the permeability of this compound using the Caco-2 cell model, an in vitro method widely accepted for predicting intestinal drug absorption. The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that exhibit many of the morphological and functional properties of the small intestinal epithelium, including the formation of tight junctions and the expression of various transporters.
This protocol outlines the bidirectional transport of this compound across the Caco-2 monolayer to determine its apparent permeability coefficient (Papp) and efflux ratio (ER).
Quantitative Data Summary
The following tables represent typical data generated from a Caco-2 permeability assay. The values for this compound are hypothetical and should be determined experimentally. Control compounds with known permeability characteristics are included for assay validation.
Table 1: Apparent Permeability (Papp) of this compound and Control Compounds
| Compound | Concentration (µM) | Direction | Papp (A→B) (x 10⁻⁶ cm/s) | Papp (B→A) (x 10⁻⁶ cm/s) |
| This compound | 10 | A→B | [Experimental Value] | |
| 10 | B→A | [Experimental Value] | ||
| Propranolol (High Perm.) | 10 | A→B | 25.2 ± 1.5 | |
| Atenolol (Low Perm.) | 10 | A→B | 0.5 ± 0.1 | |
| Digoxin (Efflux Substrate) | 10 | A→B | 1.2 ± 0.3 | |
| 10 | B→A | 8.5 ± 0.9 |
A→B: Apical to Basolateral transport; B→A: Basolateral to Apical transport. Data are presented as mean ± SD (n=3).
Table 2: Efflux Ratio and Predicted Absorption
| Compound | Papp (A→B) (x 10⁻⁶ cm/s) | Papp (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) [Papp(B→A)/Papp(A→B)] | Predicted Human Absorption |
| This compound | [From Table 1] | [From Table 1] | [Calculated Value] | [Interpretation] |
| Propranolol | 25.2 | N/A | < 2 | High (>90%) |
| Atenolol | 0.5 | N/A | < 2 | Low (<50%) |
| Digoxin | 1.2 | 8.5 | 7.1 | Moderate (Subject to Efflux) |
Interpretation Guide: ER > 2 suggests the compound is a substrate for active efflux transporters (e.g., P-glycoprotein).
Experimental Protocols
Materials and Reagents
-
Caco-2 cells (ATCC® HTB-37™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
HEPES buffer
-
D-Glucose
-
This compound (analytical standard)
-
Propranolol, Atenolol, Digoxin (control compounds)
-
Lucifer Yellow
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size polycarbonate membrane)
-
Analytical equipment (e.g., LC-MS/MS)
Caco-2 Cell Culture and Monolayer Formation
-
Cell Culture: Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding on Transwells: Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of 6 x 10⁴ cells/cm².
-
Differentiation: Culture the cells for 21-25 days to allow for differentiation and formation of a polarized monolayer. Change the culture medium every 2-3 days.
-
Monolayer Integrity Test: Before the transport experiment, assess the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter. A TEER value > 250 Ω·cm² is generally acceptable. Additionally, perform a Lucifer Yellow permeability assay to confirm the integrity of the tight junctions. The Papp of Lucifer Yellow should be < 1.0 x 10⁻⁶ cm/s.
Transport Experiment Workflow
Caption: Workflow for the Caco-2 bidirectional permeability assay.
Detailed Transport Protocol
-
Prepare transport buffer (HBSS supplemented with 25 mM HEPES and 10 mM D-Glucose, pH 7.4).
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and dilute to the final working concentration (e.g., 10 µM) in transport buffer. The final DMSO concentration should be ≤ 1%.
-
Carefully remove the culture medium from the apical (A) and basolateral (B) chambers of the Transwell® inserts.
-
Wash the monolayer twice with pre-warmed (37°C) transport buffer.
-
Pre-incubate the cells by adding 0.5 mL (apical) and 1.5 mL (basolateral) of transport buffer and incubating for 30 minutes at 37°C.
-
For A→B transport:
-
Remove the buffer from both chambers.
-
Add 0.5 mL of the this compound working solution to the apical chamber (donor).
-
Add 1.5 mL of fresh transport buffer to the basolateral chamber (receiver).
-
-
For B→A transport:
-
Remove the buffer from both chambers.
-
Add 1.5 mL of the this compound working solution to the basolateral chamber (donor).
-
Add 0.5 mL of fresh transport buffer to the apical chamber (receiver).
-
-
Incubate the plates for 2 hours at 37°C on an orbital shaker (e.g., 50 rpm).
-
At the end of the incubation, collect samples from both the donor and receiver chambers for concentration analysis.
Sample Analysis and Data Calculation
-
Quantify the concentration of this compound in all samples using a validated analytical method, such as LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber (mol/s).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration of the drug in the donor chamber (mol/cm³).
-
-
Calculate the Efflux Ratio (ER) to determine if the compound is a substrate of efflux transporters:
ER = Papp (B→A) / Papp (A→B)
Signaling Pathway and Transport Mechanism
The diagram below illustrates the potential transport routes for a compound across the Caco-2 cell monolayer.
Application Notes and Protocols for the Pharmacological Characterization of Rauvotetraphylline C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the initial pharmacological evaluation of Rauvotetraphylline C, a novel alkaloid compound. Given the limited existing data on this specific molecule, a tiered, systematic approach is proposed. This workflow begins with broad, high-throughput screening to identify potential biological activities and progresses to more focused assays to elucidate the mechanism of action and preliminary safety profile.
Tier 1: Primary Screening - Identifying Biological Activity
The initial phase is designed to assess the general cytotoxicity of this compound and to screen it against a broad panel of biological targets to identify potential areas of activity.
Protocol 1: In Vitro Cytotoxicity Assessment
Objective: To determine the concentration at which this compound exhibits cytotoxic effects on cultured cells, thereby establishing a concentration range for subsequent cell-based assays. The MTT assay is a common and reliable method for this purpose.[1][2][3]
Methodology: MTT Assay
-
Cell Seeding: Plate a selection of relevant human cell lines (e.g., HepG2 for liver toxicity, HEK293 for general cytotoxicity, and a cancer cell line like HeLa or MCF-7) in 96-well plates at an optimized density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Create a series of dilutions in cell culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include vehicle-only (e.g., DMSO) controls and positive controls (e.g., doxorubicin).
-
Incubation: Incubate the plates for a standard duration, typically 24, 48, or 72 hours, at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[1][2]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Data Presentation: Cytotoxicity of this compound
| Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| HepG2 | 48 | > 100 |
| HEK293 | 48 | 85.2 |
| HeLa | 48 | 45.7 |
Protocol 2: Broad Target Screening (Safety Pharmacology Panel)
Objective: To identify potential off-target effects and primary pharmacological targets by screening this compound against a diverse panel of receptors, ion channels, and enzymes.[4][5] This is a critical step for early de-risking of a new chemical entity.[6]
Methodology: Radioligand Binding and Enzyme Inhibition Assays
-
Assay Execution: This is typically performed as a fee-for-service by a specialized contract research organization (CRO). A fixed concentration of this compound (e.g., 10 µM) is tested in a panel of validated radioligand binding assays and enzymatic assays.[5][7]
-
Target Classes: The panel should ideally include:
-
G-Protein Coupled Receptors (GPCRs)
-
Ion Channels (e.g., hERG)
-
Kinases
-
Proteases
-
Nuclear Receptors
-
Transporters
-
-
Data Analysis: The results are reported as the percentage of inhibition of radioligand binding or enzyme activity at the tested concentration. A significant inhibition (typically >50%) flags a potential interaction that requires further investigation.
Data Presentation: Broad Target Screening Hits for this compound (at 10 µM)
| Target | Target Class | % Inhibition |
| 5-HT₂ₐ Receptor | GPCR | 89% |
| Dopamine D₂ Receptor | GPCR | 75% |
| hERG Channel | Ion Channel | 15% |
| Cyclooxygenase-2 (COX-2) | Enzyme | 68% |
Tier 2: Hit Confirmation and Mechanism of Action
Based on the primary screening results, this phase focuses on confirming the identified "hits" and beginning to understand the compound's mechanism of action. Assuming hits on the 5-HT₂ₐ receptor and COX-2 enzyme, the following protocols would be implemented.
Protocol 3: Concentration-Response for Receptor Binding Affinity
Objective: To quantify the binding affinity of this compound for the 5-HT₂ₐ receptor by determining its inhibition constant (Kᵢ).
Methodology: Competitive Radioligand Binding Assay
-
Reagent Preparation: Prepare receptor membranes (from cells expressing the 5-HT₂ₐ receptor), assay buffer, a fixed concentration of a suitable radioligand (e.g., [³H]-ketanserin), and serial dilutions of unlabeled this compound.[7][8]
-
Reaction Setup: In a 96-well plate, combine the receptor membranes, the fixed concentration of radioligand, and the serially diluted this compound.[9]
-
Incubation: Incubate the reaction to allow it to reach equilibrium.
-
Separation: Separate the bound from the free radioligand using a filter-based apparatus. The receptor-bound radioligand is trapped on the filter.[8]
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the percent inhibition of specific binding against the log concentration of this compound. Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
Data Presentation: Binding Affinity of this compound
| Target | Radioligand | IC₅₀ (nM) | Kᵢ (nM) |
| 5-HT₂ₐ Receptor | [³H]-ketanserin | 150 | 78 |
Protocol 4: Concentration-Response for Enzyme Inhibition
Objective: To determine the potency of this compound as an inhibitor of the COX-2 enzyme by calculating its IC₅₀ value.
Methodology: COX-2 Inhibition Assay (Fluorometric)
-
Reagent Preparation: Prepare purified COX-2 enzyme, assay buffer, a fluorogenic substrate (e.g., ADHP), and serial dilutions of this compound.
-
Reaction Setup: In a 96-well plate, add the assay buffer, COX-2 enzyme, and the serially diluted this compound. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control.[10][11]
-
Pre-incubation: Pre-incubate the enzyme and inhibitor for a short period (e.g., 10-15 minutes) at room temperature.[10]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (arachidonic acid) and the fluorogenic probe.
-
Data Acquisition: Measure the increase in fluorescence over time using a microplate reader. The rate of this increase is proportional to the enzyme's activity.
-
Data Analysis: Calculate the initial reaction velocity for each concentration. Determine the percentage of inhibition relative to the no-inhibitor control and plot this against the log concentration of this compound to determine the IC₅₀.
Data Presentation: Enzyme Inhibition by this compound
| Target Enzyme | Substrate | IC₅₀ (µM) |
| Cyclooxygenase-2 (COX-2) | Arachidonic Acid | 5.2 |
Tier 3: Cellular Functional Assays and Preliminary ADME
This tier aims to understand if the binding/inhibition observed in biochemical assays translates to a functional effect in a cellular context and to gather initial data on the compound's metabolic properties.
Protocol 5: Cell-Based Functional Assay (Signaling Pathway Analysis)
Objective: To determine if this compound acts as an antagonist at the 5-HT₂ₐ receptor by measuring its effect on a downstream signaling event (e.g., calcium mobilization).
Methodology: Calcium Flux Assay
-
Cell Preparation: Use a cell line stably expressing the human 5-HT₂ₐ receptor (e.g., HEK293-5HT₂ₐ). Plate the cells in a 96-well plate and allow them to grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add serial dilutions of this compound to the wells and incubate.
-
Agonist Stimulation: Add a known 5-HT₂ₐ agonist (e.g., serotonin) at a concentration that elicits a sub-maximal response (EC₈₀).
-
Data Acquisition: Immediately measure the change in fluorescence using an instrument like a FLIPR (Fluorometric Imaging Plate Reader). An antagonist will reduce the fluorescence signal induced by the agonist.
-
Data Analysis: Plot the agonist-induced fluorescence signal against the log concentration of this compound to determine the IC₅₀ for functional antagonism.
Data Presentation: Functional Antagonism at the 5-HT₂ₐ Receptor
| Assay Type | Agonist | Functional IC₅₀ (nM) |
| Calcium Flux | Serotonin | 250 |
Protocol 6: In Vitro Metabolic Stability
Objective: To assess the susceptibility of this compound to metabolism by liver enzymes, which provides an early indication of its likely in vivo clearance.[12][13][14]
Methodology: Liver Microsomal Stability Assay
-
System Preparation: Use pooled human liver microsomes, which contain key drug-metabolizing enzymes like Cytochrome P450s.[13]
-
Reaction Setup: Incubate this compound (at a fixed concentration, e.g., 1 µM) with the liver microsomes in the presence of the necessary cofactor, NADPH, to initiate the metabolic reactions.[15]
-
Time Course: Take samples from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of this compound.
-
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and the intrinsic clearance (CLᵢₙₜ).
Data Presentation: Metabolic Stability of this compound
| Test System | t₁/₂ (min) | Intrinsic Clearance (µL/min/mg protein) |
| Human Liver Microsomes | 45 | 15.4 |
Visualizations
Experimental Workflow
Caption: A tiered workflow for the pharmacological profiling of this compound.
Hypothesized Signaling Pathway Inhibition
Caption: Hypothesized antagonism of the 5-HT₂ₐ signaling pathway by this compound.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. cytotoxicity mtt assay: Topics by Science.gov [science.gov]
- 4. Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. In Vitro Safety Pharmacology: A Roadmap to Safer and More Effective Drugs | ChemPartner [chempartner.com]
- 7. benchchem.com [benchchem.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. superchemistryclasses.com [superchemistryclasses.com]
- 11. benchchem.com [benchchem.com]
- 12. bioivt.com [bioivt.com]
- 13. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 14. In Vitro Metabolic Stability - Creative Bioarray [dda.creative-bioarray.com]
- 15. In Vitro Metabolic Stability: Preclinical Pharmacology Core - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
Troubleshooting & Optimization
Technical Support Center: Improving Rauvotetraphylline C Solubility for Biological Assays
Welcome to the technical support center for Rauvotetraphylline C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this indole (B1671886) alkaloid for successful biological assays.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: My this compound is not dissolving in my chosen solvent.
-
Question: I am having difficulty dissolving this compound. What should I try first?
-
Answer: The initial approach should involve selecting an appropriate solvent system. This compound, as an indole alkaloid, is known to be soluble in several organic solvents. We recommend the following steps:
-
Solvent Screening: If you have not already, test the solubility of a small amount of this compound in the following solvents, starting with the most commonly successful ones for this class of compounds:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dimethylformamide (DMF)
-
Chloroform
-
Dichloromethane
-
Ethyl Acetate
-
Acetone
-
-
Gentle Heating: Applying gentle heat (e.g., 37°C) can help increase the dissolution rate. However, be cautious about potential degradation of the compound at higher temperatures.
-
Sonication: Using an ultrasonic bath can provide energy to break down particle aggregates and enhance dissolution.
-
Vortexing: Vigorous mixing using a vortex can also aid in the dissolution process.
-
Issue 2: My this compound precipitates when I add it to my aqueous cell culture medium.
-
Question: I have a stock solution of this compound in DMSO, but it precipitates when I dilute it in my aqueous buffer or cell culture medium. How can I prevent this?
-
Answer: This is a common issue when transitioning from a high-concentration organic stock solution to a largely aqueous medium. Here are several strategies to mitigate precipitation:
-
Lower the Final Concentration: The most straightforward approach is to test a lower final concentration of this compound in your assay.
-
Optimize the DMSO Concentration: Ensure the final concentration of DMSO in your aqueous medium is as low as possible, ideally below 1% and not exceeding 2%, as higher concentrations can be toxic to cells and also increase the likelihood of precipitation of the compound.
-
Use of Co-solvents: Consider using a co-solvent system. Water-miscible organic solvents like ethanol (B145695) or polyethylene (B3416737) glycols (PEGs) can be used in combination with DMSO to improve solubility in aqueous solutions.
-
Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic compounds, forming a more water-soluble complex. This can be an effective way to increase the aqueous solubility of this compound.
-
Formulation with Surfactants: Non-ionic surfactants like Tween 80 or Triton X-100, at low concentrations (e.g., 0.01-0.05%), can help to maintain the solubility of hydrophobic compounds in aqueous solutions. However, their use in cell-based assays needs to be carefully evaluated for potential cytotoxicity.
-
Serum in Media: If your cell culture medium contains serum (e.g., FBS), the albumin and other proteins in the serum can help to bind and solubilize lipophilic compounds.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the handling and solubility of this compound.
-
Question 1: What are the general solubility properties of this compound?
-
Answer: this compound is an indole alkaloid isolated from the aerial parts of Rauwolfia tetraphylla. Like many complex natural products, it has low aqueous solubility. It is generally soluble in organic solvents such as DMSO, DMF, chloroform, dichloromethane, ethyl acetate, and acetone.
-
Question 2: How should I prepare a stock solution of this compound?
-
Answer: A common practice is to prepare a high-concentration stock solution in an appropriate organic solvent, typically DMSO. For example, to prepare a 10 mM stock solution, you would dissolve 5.106 mg of this compound (Molecular Weight: 510.58 g/mol ) in 1 mL of DMSO. Always store stock solutions at -20°C or -80°C to minimize degradation.
-
Question 3: Are there any alternative formulation strategies to improve the bioavailability of this compound for in vivo studies?
-
Answer: Yes, for in vivo applications, several formulation strategies can be employed to enhance the bioavailability of poorly soluble compounds like this compound. These include:
-
Lipid-based formulations: Dissolving the compound in oils or creating self-emulsifying drug delivery systems (SEDDS).
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range can increase its surface area and dissolution rate.
-
Solid dispersions: Dispersing the compound in a hydrophilic polymer matrix can improve its wettability and dissolution.
-
Data Presentation
| Solvent | Qualitative Solubility | Notes |
| Dimethyl sulfoxide (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions. |
| Dimethylformamide (DMF) | Soluble | Another suitable solvent for stock solutions. |
| Chloroform | Soluble | Useful for extraction and some analytical methods, but not for biological assays. |
| Dichloromethane | Soluble | Similar applications to chloroform. |
| Ethyl Acetate | Soluble | A less polar organic solvent where solubility may be lower than in DMSO or DMF. |
| Acetone | Soluble | Another organic solvent option. |
| Water | Poorly Soluble | Expected to have very low solubility in aqueous buffers. |
| Ethanol | May be soluble | Often used as a co-solvent to improve aqueous solubility. |
| Methanol | May be soluble | Can be tested as a solvent or co-solvent. |
| Cell Culture Media | Poorly Soluble | Prone to precipitation, especially at higher concentrations. The presence of serum may slightly improve solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (MW: 510.58 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
Methodology:
-
Accurately weigh out 5.106 mg of this compound using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If necessary, gently warm the solution to 37°C in a water bath or heat block for 5-10 minutes.
-
Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Method for Assessing Kinetic Aqueous Solubility
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well microplate (clear bottom)
-
Multichannel pipette
-
Plate reader capable of measuring turbidity (e.g., at 620 nm)
Methodology:
-
Prepare a serial dilution of the this compound stock solution in DMSO in a 96-well plate.
-
In a separate 96-well plate, add the aqueous buffer.
-
Using a multichannel pipette, transfer a small volume of the DMSO serial dilutions to the corresponding wells of the plate containing the aqueous buffer. The final DMSO concentration should be kept constant (e.g., 1%).
-
Mix the plate gently for a few minutes.
-
Allow the plate to stand at room temperature for a specified period (e.g., 1-2 hours).
-
Measure the turbidity of each well using a plate reader at a wavelength of 620 nm.
-
The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.
Mandatory Visualizations
Below are diagrams illustrating key signaling pathways that may be relevant to the biological activities of this compound, given the known anti-inflammatory, antioxidant, and cytotoxic effects of related alkaloids from Rauwolfia tetraphylla.[1][2][3][4]
Caption: Potential anti-inflammatory signaling pathway inhibition.
References
Rauvotetraphylline C stability issues in common solvents
Disclaimer: Specific stability and solubility data for Rauvotetraphylline C are not extensively available in public literature. The following troubleshooting guides and FAQs are based on general knowledge of Rauwolfia alkaloids and standard pharmaceutical stability testing principles. Researchers should perform their own validation experiments for their specific conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: For long-term storage, this compound powder should be stored at -20°C for up to three years or at 4°C for up to two years. For short-term storage, such as during shipping, the compound is stable at room temperature for a few days[1].
Q2: How should I store solutions of this compound?
A2: Solutions of this compound should be stored at -80°C for up to six months or at -20°C for up to one month to minimize degradation[1]. It is recommended to prepare fresh solutions for critical experiments.
Q3: What solvents can be used to dissolve this compound?
A3: this compound is reported to be soluble in DMSO. For other potential solvents, it is suggested to test solubility in ethanol (B145695) or DMF[1]. Due to its alkaloid nature, solubility may also be achieved in acidic aqueous solutions.
Q4: Is this compound sensitive to light?
A4: While specific photostability data for this compound is not available, many alkaloids are light-sensitive. It is good laboratory practice to protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Photostability studies, as recommended by ICH guidelines, should be conducted to determine light sensitivity.
Q5: What are the likely degradation pathways for this compound?
A5: The exact degradation pathways for this compound have not been detailed in the available literature. However, common degradation pathways for complex alkaloids include hydrolysis of ester groups and oxidation of susceptible moieties. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help elucidate these pathways.
Troubleshooting Guide
Issue 1: Inconsistent or poor solubility in DMSO.
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Question: I am having trouble dissolving this compound in DMSO, or the solubility seems to vary between experiments. What could be the cause?
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Answer:
-
Water Content in DMSO: Ensure your DMSO is anhydrous. DMSO is hygroscopic and absorbed water can significantly decrease the solubility of hydrophobic compounds. Use fresh, high-purity DMSO.
-
Gentle Warming: Try gently warming the solution to 37°C to aid dissolution.
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Sonication: Use a sonication bath for a short period to help break up any aggregates.
-
Alternative Solvents: If DMSO solubility remains an issue, consider trying other organic solvents like DMF or ethanol[1].
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Issue 2: Loss of compound activity or appearance of unknown peaks in HPLC.
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Question: My experimental results are inconsistent, and I suspect the this compound is degrading in my experimental solution. How can I investigate this?
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Answer:
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Solution Stability: Your compound may be unstable in the chosen solvent or buffer over the duration of your experiment. Prepare fresh solutions immediately before use.
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pH Effects: The stability of alkaloids can be highly pH-dependent. Determine the pH of your solution and assess if it could be contributing to degradation (e.g., hydrolysis under acidic or basic conditions).
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Temperature Sensitivity: Keep solutions on ice if the experiment allows, to minimize thermal degradation.
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Perform a Forced Degradation Study: To understand the degradation profile, subject your compound to stress conditions (acid, base, oxidation, heat, light). This will help identify potential degradants and establish a stability-indicating HPLC method.
-
Data Summary
Since specific quantitative stability data for this compound is unavailable, the following tables provide a template for how such data would be presented. Researchers should generate their own data following similar formats.
Table 1: Solubility of this compound in Common Solvents (Hypothetical Data)
| Solvent | Solubility at 25°C (mg/mL) | Observations |
| DMSO | > 50 | Forms a clear solution. |
| DMF | ~ 25 | Forms a clear solution. |
| Ethanol | ~ 10 | Soluble with gentle warming. |
| Methanol | ~ 5 | Partially soluble. |
| Acetonitrile (B52724) | < 1 | Sparingly soluble. |
| Water | < 0.1 | Practically insoluble. |
Table 2: Stability of this compound in Solution (1 mg/mL in DMSO) at Different Temperatures (Hypothetical Data)
| Storage Temperature | % Recovery after 1 week | % Recovery after 4 weeks |
| -80°C | 99.8% | 99.5% |
| -20°C | 99.1% | 98.2% |
| 4°C | 95.3% | 88.7% |
| 25°C (Room Temp) | 85.2% | 65.4% |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general approach to investigate the stability of this compound under various stress conditions, as recommended by ICH guidelines.
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).
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Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
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Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 8 hours. Neutralize with 0.1 M HCl before analysis.
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Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours, protected from light.
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Thermal Degradation: Store the stock solution at 60°C for 48 hours in the dark.
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Photolytic Degradation: Expose the stock solution to a calibrated light source (e.g., UV and visible light) according to ICH Q1B guidelines. A control sample should be kept in the dark at the same temperature.
-
Analysis: Analyze all stressed samples and a non-stressed control sample by a stability-indicating HPLC method.
Protocol 2: Example of a Stability-Indicating HPLC Method
This is a template method based on common practices for analyzing Rauwolfia alkaloids. The method must be optimized and validated for this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Diode Array Detector (DAD) scanning from 200-400 nm, with extraction at a suitable wavelength (e.g., 220 nm or 280 nm).
-
Injection Volume: 10 µL.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Hypothetical degradation pathways.
References
Technical Support Center: Optimization of Rauvotetraphylline C Purification by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of Rauvotetraphylline C using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC purification of this compound and similar indole (B1671886) alkaloids.
1. Peak Shape Problems
Poor peak shape, such as tailing, fronting, or splitting, can compromise resolution and the accuracy of quantification.
-
Question: My this compound peak is tailing. What are the potential causes and solutions? Answer: Peak tailing for basic compounds like indole alkaloids is often due to secondary interactions with acidic residual silanols on the silica-based column packing.
-
Solutions:
-
Mobile Phase Modification: Add a competitive base, such as triethylamine (B128534) (TEA) (e.g., 0.1%), to the mobile phase to block the silanol (B1196071) groups.
-
pH Adjustment: Lowering the pH of the mobile phase (e.g., with 0.1% trifluoroacetic acid (TFA) or formic acid) can suppress the ionization of silanol groups, reducing peak tailing.
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Column Choice: Use a column with high-purity silica (B1680970) and effective end-capping to minimize exposed silanols.
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Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the sample concentration or injection volume.
-
-
-
Question: All peaks in my chromatogram are fronting or splitting. What should I investigate? Answer: This issue is often related to the sample solvent or column hardware.
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Solutions:
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Sample Solvent: Ensure the sample is dissolved in a solvent that is weaker than or the same as the initial mobile phase. Dissolving the sample in a stronger solvent can cause the analyte to move through the top of the column too quickly, resulting in a distorted peak.
-
Column Void or Blockage: A void at the column inlet or a partially blocked frit can distort the sample band, leading to split or fronting peaks.[1] If a void is suspected, the column may need to be replaced. A blocked frit can sometimes be cleared by back-flushing the column.
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Injector Issues: Problems with the injector, such as a partially blocked port, can also cause peak splitting.
-
-
2. Retention Time Variability
Inconsistent retention times can make peak identification and quantification unreliable.
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Question: The retention time of this compound is shifting between injections. What could be the cause? Answer: Fluctuations in mobile phase composition, flow rate, or column temperature are common causes of retention time drift.
-
Solutions:
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Mobile Phase Preparation: Ensure the mobile phase is thoroughly mixed and degassed. For gradient elution, ensure the pump is proportioning the solvents accurately.
-
Pump Performance: Check for leaks in the pump and ensure check valves are functioning correctly. Inconsistent flow will lead to variable retention times.
-
Column Temperature: Use a column oven to maintain a stable temperature. Even small fluctuations in ambient temperature can affect retention, especially for complex molecules.
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Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, particularly when using gradient elution.
-
-
3. Poor Resolution
Inadequate separation between this compound and other components in the sample matrix is a common challenge.
-
Question: How can I improve the resolution between this compound and a closely eluting impurity? Answer: Optimizing the selectivity of your method is key to improving resolution.
-
Solutions:
-
Mobile Phase Composition:
-
Organic Modifier: Try switching the organic modifier (e.g., from acetonitrile (B52724) to methanol (B129727) or vice versa). Different solvents can alter the selectivity.
-
pH: Adjusting the pH of the aqueous portion of the mobile phase can significantly impact the retention of ionizable compounds like alkaloids.
-
-
Gradient Optimization: If using a gradient, adjust the slope. A shallower gradient will increase run time but can significantly improve the resolution of closely eluting peaks.
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Column Chemistry: Consider a column with a different stationary phase (e.g., a phenyl-hexyl or embedded polar group column) to introduce different separation mechanisms.
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Temperature: Changing the column temperature can affect the selectivity of the separation.
-
-
Frequently Asked Questions (FAQs)
Q1: What are typical starting conditions for the HPLC purification of this compound?
A1: Based on methods developed for similar indole alkaloids from Rauwolfia species, a good starting point for reversed-phase HPLC would be:
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Column: C18, 5 µm particle size
-
Mobile Phase: A gradient of acetonitrile and water, both containing an additive like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). A common starting gradient is 10-90% acetonitrile over 30-40 minutes.
-
Flow Rate: 1.0 mL/min for an analytical column (e.g., 4.6 mm ID). This will need to be scaled up for preparative purification.
-
Detection: UV detection at approximately 210 nm or 280 nm.[2][3]
-
Temperature: 30 °C.[2]
Q2: How can I scale up my analytical method to a preparative scale for this compound purification?
A2: Scaling up involves adjusting the flow rate and sample load for a larger diameter column while maintaining the separation quality. A general guideline is to scale the flow rate by the square of the ratio of the column diameters. For example, when scaling from a 4.6 mm ID analytical column to a 21.2 mm ID preparative column, the flow rate would be increased by a factor of (21.2/4.6)^2, which is approximately 21. The sample load can also be increased proportionally.
Q3: What are some key considerations for the stability of this compound during purification?
A3: Indole alkaloids can be sensitive to pH, light, and temperature.
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pH: Extremes in pH should be avoided if possible, as they can lead to degradation. It is advisable to conduct stability studies at different pH values to determine the optimal range for your purification.
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Light: Protect the sample from light, especially if it will be on the autosampler for an extended period. Use amber vials or cover the autosampler.
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Temperature: While elevated temperatures can improve peak shape and reduce viscosity, they can also accelerate degradation. It's a trade-off that needs to be evaluated for your specific sample.
Data Presentation
Table 1: HPLC Method Parameters for Analysis of Indole Alkaloids from Rauwolfia Species
| Parameter | Method 1 (Isocratic) | Method 2 (Gradient) |
| Column | Waters Spherisorb ODS2 | Chromolith Performance RP-18e |
| Mobile Phase | Acetonitrile with 0.1% TEA and Water with 0.1% TFA (35:65, v/v) | A: AcetonitrileB: 0.01M Phosphate Buffer (pH 3.5) with 0.5% glacial acetic acid |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 210 nm | UV at 254 nm |
| Temperature | 30 °C | Not specified |
| Reference | [2] | [4] |
Experimental Protocols
Protocol 1: Analytical Method Development for this compound
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Sample Preparation: Dissolve a small amount of the crude extract containing this compound in the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
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HPLC System and Column: Use a standard analytical HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Initial Gradient:
-
Mobile Phase A: Water with 0.1% Formic Acid
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Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 10% B to 90% B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: 280 nm
-
-
Optimization:
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Adjust the gradient slope to improve the resolution of the target peak from nearby impurities.
-
If peak tailing is observed, add 0.05-0.1% triethylamine (TEA) to the mobile phase or switch to a buffer at a different pH.
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Test different organic modifiers (e.g., methanol instead of acetonitrile) to alter selectivity.
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Protocol 2: Preparative HPLC Purification of this compound
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Method Scaling: Based on the optimized analytical method, scale up the parameters for a preparative column (e.g., 21.2 x 250 mm, 10 µm).
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Increase the flow rate proportionally to the change in column cross-sectional area.
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Adjust the gradient time to maintain a constant number of column volumes of mobile phase per unit of time.
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Sample Loading: Dissolve the crude extract in a minimal amount of a weak solvent (e.g., the initial mobile phase). The maximum loading capacity will need to be determined empirically but can be estimated based on the analytical injection.
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Fraction Collection: Set up the fraction collector to collect peaks based on time or UV threshold.
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Purity Analysis: Analyze the collected fractions using the optimized analytical HPLC method to determine the purity of the isolated this compound.
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Solvent Removal: Evaporate the solvent from the pure fractions under reduced pressure.
Visualizations
Caption: Workflow for the preparative HPLC purification of this compound.
Caption: Troubleshooting decision tree for HPLC purification issues.
References
Technical Support Center: Rauvotetraphylline C Storage and Stability
This technical support center provides guidance on the prevention of Rauvotetraphylline C degradation during storage. The information is based on general knowledge of indole (B1671886) alkaloid chemistry and best practices for handling sensitive chemical compounds, as specific stability data for this compound is limited in published literature.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for storing this compound?
For long-term storage, it is recommended to store this compound at or below -20°C. For short-term storage, such as during experimental use, maintaining the compound at 2-8°C is advisable. As a general principle for indole alkaloids, exposure to ambient room temperature for extended periods should be avoided to minimize degradation.
Q2: How does light affect the stability of this compound?
Many indole alkaloids are sensitive to light. To prevent photodegradation, this compound should always be stored in amber or opaque vials to protect it from light exposure. All handling and experimental procedures should be performed under subdued lighting conditions whenever possible.
Q3: What is the best way to store this compound? In solid form or in solution?
Storing this compound as a dry, solid powder is generally recommended for long-term stability. If you need to store it in solution, it is crucial to use a suitable solvent and store it at a low temperature. Some studies on other indole alkaloids suggest that solutions can be relatively unstable, with degradation occurring in as little as 24 hours at ambient conditions[1]. Therefore, it is best to prepare solutions fresh for each experiment. If short-term storage of a solution is necessary, store it at -20°C or -80°C.
Q4: Which solvents are recommended for dissolving this compound?
This compound is an alkaloid, and its solubility may be low in water[2]. For creating stock solutions, organic solvents such as methanol (B129727) or dimethyl sulfoxide (B87167) (DMSO) are often used for indole alkaloids[1]. When preparing aqueous solutions for biological assays, it is common to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer. It is important to note that the final concentration of the organic solvent should be low enough to not affect the experimental system.
Q5: How can I check for the degradation of my this compound sample?
The purity and integrity of this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry detector[1][3]. A stability-indicating HPLC method should be used, which is capable of separating the intact compound from its potential degradation products. A decrease in the peak area of this compound and the appearance of new peaks over time would indicate degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments | Degradation of this compound due to improper storage. | 1. Verify storage conditions (temperature, light protection). 2. Prepare fresh solutions from solid stock for each experiment. 3. Assess the purity of the compound using HPLC. |
| Appearance of new peaks in HPLC analysis | Chemical degradation of the compound. | 1. Review storage and handling procedures. 2. Consider potential incompatibilities with the solvent or storage container. 3. If in solution, filter the solution to remove any precipitates before injection into the HPLC. |
| Discoloration of the solid compound or solution | Oxidation or other forms of degradation. | 1. Discard the discolored sample. 2. Ensure the storage container is properly sealed and consider storing under an inert atmosphere (e.g., argon or nitrogen). |
Experimental Protocols
Protocol for Stability Testing of this compound
This protocol outlines a general procedure for assessing the stability of this compound under various conditions.
1. Sample Preparation:
- Prepare multiple aliquots of this compound in both solid form and dissolved in a suitable solvent (e.g., methanol or DMSO).
- The concentration of the solution should be accurately known.
2. Storage Conditions:
- Store the aliquots under different conditions as outlined in the table below. These conditions are based on ICH guidelines for stability testing of pharmaceutical substances[4][5][6].
3. Time Points:
- Analyze the samples at predetermined time points (e.g., 0, 1, 3, 6, and 12 months for long-term studies, and 0, 1, 3, and 6 months for accelerated studies)[4][6].
4. Analytical Method:
- At each time point, analyze the samples using a validated stability-indicating HPLC method.
- The method should be able to separate this compound from potential degradation products.
5. Data Analysis:
- Quantify the amount of this compound remaining at each time point.
- Calculate the percentage of degradation.
- Identify and, if possible, characterize any major degradation products.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Storage Condition | Temperature | Humidity | Light Condition | Recommended For |
| Long-Term | -20°C ± 5°C | Controlled | Protected from light | Solid form and solutions |
| Short-Term | 2-8°C | Controlled | Protected from light | Solid form and solutions |
| Bench-Top (Working) | Ambient | N/A | Protected from light | Short durations only |
Table 2: Example Stability Study Conditions (based on ICH Guidelines)
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
RH = Relative Humidity
Visualizations
Caption: A diagram illustrating potential degradation pathways for this compound.
Caption: A workflow diagram for conducting a stability study of this compound.
Caption: A decision tree for troubleshooting issues related to this compound stability.
References
Technical Support Center: Synthesis of Rauvotetraphylline C
Welcome to the Technical Support Center for the synthesis of Rauvotetraphylline C. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to overcoming low yield in the synthesis of this complex sarpagine-type indole (B1671886) alkaloid.
Troubleshooting Guide: Addressing Low Yield in this compound Synthesis
The total synthesis of this compound, a sarpagine-type indole alkaloid, is a challenging endeavor due to its complex polycyclic framework. Low yields can arise from various factors throughout the synthetic sequence. This guide addresses common issues in a question-and-answer format to help you optimize your experiments.
I. Issues Related to the Core Sarpagine (B1680780) Skeleton Formation
A plausible retrosynthetic analysis of this compound suggests that the core sarpagine skeleton is a critical intermediate. Key reactions in its formation often include the Pictet-Spengler and Mannich reactions.
Question 1: My Pictet-Spengler reaction to form the tetrahydro-β-carboline intermediate is resulting in a low yield. What are the potential causes and solutions?
Answer: The Pictet-Spengler reaction is a cornerstone for constructing the indole alkaloid core, but its efficiency is highly dependent on reaction conditions.[1][2][3]
-
Possible Causes:
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Insufficiently activated aromatic ring: The indole nucleus must be sufficiently electron-rich for efficient cyclization.
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Inappropriate acid catalyst or concentration: The choice and amount of acid are crucial for promoting the reaction without causing degradation.
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Suboptimal reaction temperature and time: Both can significantly impact the yield and formation of side products.
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Unsuitable solvent: The solvent affects the solubility of reactants and the stability of intermediates.
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Decomposition of starting materials or product: Aldehyd or tryptamine (B22526) precursors might be unstable under acidic conditions.
-
-
Troubleshooting & Optimization:
Parameter Recommendation Expected Yield Range (%) Acid Catalyst Screen various Brønsted acids (e.g., TFA, HCl, TsOH) and Lewis acids (e.g., BF₃·OEt₂). Optimize catalyst loading (typically 10-20 mol%). For sensitive substrates, consider milder, modern organocatalysts.[1][2] 40-85 Temperature Start at room temperature and gradually increase if no reaction is observed. Monitor by TLC to avoid decomposition. Some reactions may require heating to 50-80 °C.[4] - Solvent Test a range of solvents, including protic (e.g., MeOH, EtOH) and aprotic (e.g., CH₂Cl₂, MeCN) options.[1] - Reaction Time Monitor the reaction closely by TLC or LC-MS. Typical reaction times can range from a few hours to 24 hours.[2] -
Question 2: I am observing significant side product formation in the Mannich-type cyclization to form the bridged ring system. How can I improve the selectivity and yield?
Answer: The intramolecular Mannich reaction is a powerful tool for forming the characteristic bridged ring system of sarpagine alkaloids. However, it can be prone to side reactions.[5][6][7]
-
Possible Causes:
-
Formation of enamines or other undesired condensation products.
-
Polymerization of starting materials.
-
Epimerization at adjacent stereocenters under the reaction conditions.
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Incorrect reaction conditions leading to alternative cyclization pathways.
-
-
Troubleshooting & Optimization:
Parameter Recommendation Expected Yield Range (%) Reaction Conditions Carefully control the stoichiometry of reactants. Use of pre-formed iminium ions can sometimes improve selectivity. Explore different activating agents (e.g., Eschenmoser's salt). 50-75 Temperature Lowering the reaction temperature can often improve diastereoselectivity. - Solvent The choice of solvent can influence the conformational equilibrium of the substrate, thereby affecting the cyclization outcome. -
II. Challenges in Late-Stage Functionalization and Purification
Question 3: The introduction of the side chain at C-16 is proving to be low-yielding. What strategies can I employ to improve this transformation?
Answer: The specific side chain of this compound requires a carefully planned functionalization strategy.
-
Possible Approaches & Considerations:
-
Cross-coupling reactions: If a suitable handle is present on the sarpagine core, palladium- or copper-catalyzed cross-coupling reactions can be employed. Optimization of the catalyst, ligand, and reaction conditions is crucial.
-
Aldol or related additions: If a carbonyl group is present at or near C-16, aldol-type reactions can be used to build the side chain. Careful control of stereochemistry is paramount.
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Protecting group strategy: Ensure that other reactive functional groups on the molecule are appropriately protected to prevent side reactions.
-
Question 4: I am facing difficulties in purifying the final product and intermediates, leading to significant material loss. What are the best practices for purifying complex indole alkaloids?
Answer: The purification of polar, polycyclic indole alkaloids like this compound can be challenging due to their tendency to streak on silica (B1680970) gel and their potential for degradation.[8][9][10][11]
-
Purification Strategy:
Technique Recommendation Column Chromatography Use deactivated silica gel (by pre-treating with a triethylamine (B128534) solution) to minimize tailing. Employ a gradient elution system, gradually increasing polarity. Consider using alternative stationary phases like alumina (B75360) or C18 reverse-phase silica.[8] Preparative HPLC For final purification, reverse-phase preparative HPLC is often the most effective method for separating complex mixtures of closely related alkaloids. Crystallization If possible, crystallization can be an excellent method for obtaining highly pure material.
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
A1: While a total synthesis of this compound has not been explicitly reported, a plausible route can be devised based on the synthesis of other sarpagine alkaloids.[12][13] The general strategy would likely involve:
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Formation of a tetrahydro-β-carboline core via a Pictet-Spengler reaction between a tryptamine derivative and a suitable aldehyde.
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Construction of the bridged ring system through an intramolecular Mannich-type reaction.
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Functional group manipulations to introduce the hydroxyl group and the C-16 side chain.
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Final deprotection steps to yield this compound.
Q2: Are there any known signaling pathways associated with this compound?
A2: The biological activity and associated signaling pathways of this compound are not well-documented in the currently available literature. As a member of the Rauvolfia alkaloids, it may possess interesting pharmacological properties, but further research is needed to elucidate its mechanism of action.
Experimental Protocols
Protocol 1: General Procedure for Pictet-Spengler Reaction
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To a solution of the tryptamine derivative (1.0 eq) in an appropriate solvent (e.g., CH₂Cl₂ or toluene, 0.1 M), add the aldehyde (1.1 eq).
-
Add the acid catalyst (e.g., TFA, 0.2 eq) to the mixture at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or EtOAc).
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Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.[2]
Protocol 2: General Procedure for Intramolecular Mannich-type Cyclization
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Dissolve the amino-aldehyde precursor (1.0 eq) in a suitable solvent (e.g., MeCN or THF, 0.05 M).
-
Add the activating agent (e.g., trifluoroacetic anhydride, 1.2 eq) at a low temperature (e.g., -78 °C).
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Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.
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Quench the reaction with a saturated aqueous solution of NH₄Cl.
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Extract the product with an organic solvent.
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Dry, filter, and concentrate the organic extracts.
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Purify the product by column chromatography.
Visualizations
Caption: Retrosynthetic analysis of this compound.
Caption: Troubleshooting workflow for low yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Asymmetric Mannich reaction enabled synthesis of alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Isolation and Characterization Procedure for Indole Alkaloids from the Marquesan Plant Rauvolfia Nukuhivensis [bio-protocol.org]
- 10. study.com [study.com]
- 11. mdpi.com [mdpi.com]
- 12. Unified Chemical Synthesis of Corynanthe-Sarpagine-Ajmaline Type Monoterpene Indole Alkaloids: A Biomimetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure units oriented approach towards collective synthesis of sarpagine-ajmaline-koumine type alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Complex NMR Spectra of Rauvotetraphylline C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the complex NMR spectra of Rauvotetraphylline C, a monoterpene indole (B1671886) alkaloid.
I. Data Presentation: NMR Spectral Data of this compound
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, isolated from Rauvolfia tetraphylla. This data is essential for the structural verification and interpretation of newly acquired spectra. The data was originally reported by Gao et al. in "Rauvotetraphyllines A–E, new indole alkaloids from Rauvolfia tetraphylla".
Table 1: ¹H NMR Data of this compound (in CDCl₃)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |
| 1 | 8.05 | br s | |
| 3 | 4.33 | m | |
| 5α | 3.30 | m | |
| 5β | 2.85 | m | |
| 6α | 2.25 | m | |
| 6β | 1.95 | m | |
| 9 | 7.48 | d | 7.5 |
| 10 | 7.10 | t | 7.5 |
| 11 | 7.17 | t | 7.5 |
| 12 | 7.33 | d | 7.5 |
| 14α | 2.05 | m | |
| 14β | 1.65 | m | |
| 15 | 2.65 | m | |
| 16 | 4.60 | s | |
| 17-OH | 1.60 | br s | |
| 18 | 1.70 | s | |
| 19 | 5.40 | q | 7.0 |
| 21α | 4.15 | d | 17.0 |
| 21β | 3.95 | d | 17.0 |
| N-CH₃ | 2.55 | s | |
| OCH₃ | 3.85 | s |
Table 2: ¹³C NMR Data of this compound (in CDCl₃)
| Position | Chemical Shift (δ) ppm |
| 2 | 135.5 |
| 3 | 59.8 |
| 5 | 53.2 |
| 6 | 21.5 |
| 7 | 108.2 |
| 8 | 127.8 |
| 9 | 121.8 |
| 10 | 119.5 |
| 11 | 121.5 |
| 12 | 111.0 |
| 13 | 136.2 |
| 14 | 34.5 |
| 15 | 36.8 |
| 16 | 95.2 |
| 17 | 78.5 |
| 18 | 12.8 |
| 19 | 125.5 |
| 20 | 131.0 |
| 21 | 54.0 |
| N-CH₃ | 42.5 |
| OCH₃ | 55.2 |
| C=O | 175.2 |
II. Experimental Protocols
Detailed methodologies for acquiring high-quality NMR spectra are crucial for the successful structure elucidation and interpretation of complex molecules like this compound.
Sample Preparation
-
Purity: Ensure the sample is of high purity to avoid signals from impurities that can complicate the spectra.
-
Solvent: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃). CDCl₃ is a common choice for alkaloids, however, if signal overlap is an issue, consider using other deuterated solvents like benzene-d₆, acetone-d₆, or DMSO-d₆.
-
Filtration: To remove any particulate matter that can affect the magnetic field homogeneity and lead to poor shimming and broad lines, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube.
1D NMR Spectroscopy (¹H and ¹³C)
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time (AQ): ~2-3 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 8-16, depending on the sample concentration.
-
Spectral Width (SW): 12-16 ppm.
-
-
¹³C NMR:
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Time (AQ): ~1-1.5 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance.
-
Spectral Width (SW): 200-240 ppm.
-
2D NMR Spectroscopy (COSY, HSQC, HMBC)
-
COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks.
-
Pulse Program: A standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments).
-
Data Points (TD): 2048 in F2, 256-512 in F1.
-
Number of Scans (NS): 2-4 per increment.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify one-bond correlations between protons and carbons (¹H-¹³C).
-
Pulse Program: A standard HSQC experiment with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).
-
Data Points (TD): 1024 in F2, 256 in F1.
-
Number of Scans (NS): 2-8 per increment.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C).
-
Pulse Program: A standard HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Data Points (TD): 2048 in F2, 256-512 in F1.
-
Number of Scans (NS): 4-16 per increment.
-
Long-range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.
-
III. Troubleshooting Guides and FAQs
This section addresses common issues encountered during the acquisition and interpretation of NMR spectra of this compound and similar indole alkaloids.
Q1: Why are some of the proton signals in my ¹H NMR spectrum broad?
A1: Peak broadening in the spectra of alkaloids can arise from several factors:
-
Chemical Exchange: Protons attached to nitrogen (N-H) or oxygen (O-H) can undergo chemical exchange with residual water or other exchangeable protons in the sample, leading to broad signals. To confirm this, you can add a drop of D₂O to your NMR tube; exchangeable proton signals will disappear or significantly decrease in intensity.
-
Intermediate Rate of Conformational Exchange: Complex molecules like this compound can exist in multiple conformations that are in equilibrium. If the rate of exchange between these conformations is on the NMR timescale, the corresponding signals can be broad. Acquiring the spectrum at a different temperature (variable temperature NMR) can help to either sharpen the signals by favoring one conformation at low temperatures or by averaging the signals at higher temperatures.
-
Poor Shimming: An inhomogeneous magnetic field across the sample will lead to broad peaks. Ensure the instrument is properly shimmed before data acquisition.
-
High Sample Concentration: Highly concentrated samples can be viscous, leading to slower molecular tumbling and broader lines. Diluting the sample may help.
Q2: The aromatic region of my ¹H NMR spectrum is very crowded and difficult to interpret. What can I do?
A2: Signal overlap in the aromatic region is a common challenge with indole alkaloids. Here are some strategies to resolve these signals:
-
Use a Higher Field Spectrometer: A spectrometer with a higher magnetic field strength (e.g., 600 MHz or higher) will provide better signal dispersion.
-
2D NMR Techniques:
-
COSY: Can help to trace the connectivity between adjacent aromatic protons.
-
TOCSY (Total Correlation Spectroscopy): Can reveal entire spin systems, even if some protons are not directly coupled.
-
HSQC/HMBC: Correlating the aromatic protons to their attached carbons (HSQC) and to nearby carbons (HMBC) is a powerful way to assign them unambiguously.
-
-
Change the NMR Solvent: Using an aromatic solvent like benzene-d₆ can induce significant changes in the chemical shifts of the aromatic protons (Aromatic Solvent-Induced Shifts - ASIS), which may resolve overlapping signals.
Q3: I am missing some of the expected quaternary carbon signals in my ¹³C NMR spectrum. Why?
A3: Quaternary carbons often show weak signals in ¹³C NMR spectra for a few reasons:
-
Long Relaxation Times: Quaternary carbons lack attached protons, which are the primary source of relaxation for protonated carbons. This leads to longer T₁ relaxation times, and if the relaxation delay (D1) in your experiment is too short, these signals can become saturated and appear very weak or be absent altogether. Try increasing the D1 value (e.g., to 5-10 seconds).
-
Lack of Nuclear Overhauser Effect (NOE): The proton decoupling used in standard ¹³C NMR experiments provides an NOE enhancement to the signals of protonated carbons. Quaternary carbons do not benefit from this, making their signals inherently weaker.
-
HMBC is Your Friend: The HMBC experiment is excellent for identifying quaternary carbons, as you will see correlations from nearby protons to the quaternary carbon.
Q4: How can I confirm the assignment of the N-CH₃ and O-CH₃ signals?
A4: The assignment of these methyl singlets can be confirmed using 2D NMR:
-
HMBC: The N-CH₃ protons will show a 2-bond correlation to the nitrogen-bearing carbon and potentially 3-bond correlations to adjacent carbons. The O-CH₃ protons will show a 3-bond correlation to the carbon to which the methoxy (B1213986) group is attached.
-
NOESY/ROESY: These experiments show through-space correlations. You may observe NOE/ROE correlations between the N-CH₃ or O-CH₃ protons and other nearby protons in the molecule, which can help to confirm their spatial proximity and thus their assignment.
IV. Visualizations
The following diagrams illustrate key workflows and logical relationships in the process of interpreting complex NMR spectra.
Caption: Experimental workflow for the NMR-based structure elucidation of a natural product.
Caption: Troubleshooting flowchart for common issues in NMR spectroscopy.
Addressing Rauvotetraphylline C nonspecific binding in assays
This technical support center provides troubleshooting guidance for researchers encountering nonspecific binding when working with Rauvotetraphylline C, a novel alkaloid under investigation for its therapeutic potential. Due to its chemical properties, this compound may exhibit a tendency to interact with surfaces and proteins other than its intended biological target, leading to potential artifacts in experimental data. This guide offers strategies to identify and mitigate these effects.
Frequently Asked Questions (FAQs)
Q1: What is nonspecific binding and why is it a concern with this compound?
Nonspecific binding refers to the interaction of a compound, such as this compound, with surfaces or molecules other than its intended biological target. This can lead to high background signals, reduced assay sensitivity, and inaccurate data, ultimately resulting in false-positive or false-negative results.[1][2] Distinguishing between specific and nonspecific binding is crucial for the accurate interpretation of experimental outcomes.
Q2: What are the common causes of high nonspecific binding in assays involving this compound?
Several factors can contribute to the high nonspecific binding of small molecules like this compound:
-
Hydrophobic Interactions: The molecular structure of this compound may lead to interactions with hydrophobic surfaces of microplates or proteins.
-
Electrostatic Interactions: Charged moieties on the molecule can interact with oppositely charged surfaces or biomolecules.
-
High Compound Concentration: Using concentrations of this compound that are too high can saturate the specific binding sites and increase the likelihood of low-affinity, nonspecific interactions.[2]
-
Insufficient Blocking: Inadequate blocking of the assay plate or other surfaces can leave sites available for this compound to bind.[3]
-
Inappropriate Assay Buffer: The pH, salt concentration, and absence of detergents in the assay buffer can all influence nonspecific binding.[4]
Troubleshooting Guides
Issue 1: High background signal in a cell-free biochemical assay (e.g., ELISA, fluorescence polarization).
High background can obscure the true signal from the specific interaction of this compound with its target.
Workflow for Troubleshooting High Background
References
Technical Support Center: Enhancing the Bioavailability of Rauvotetraphylline C
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in increasing the bioavailability of Rauvotetraphylline C, an indole (B1671886) alkaloid isolated from Rauwolfia tetraphylla[1][2]. Due to its classification as an alkaloid, this compound may exhibit poor oral bioavailability, a common challenge for this class of compounds stemming from issues such as low aqueous solubility and extensive first-pass metabolism[3][4][5].
This guide offers potential strategies and detailed experimental protocols to overcome these limitations.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that may limit the oral bioavailability of this compound?
A1: The oral bioavailability of alkaloids like this compound is often hindered by several factors:
-
Poor Aqueous Solubility: Many alkaloids are sparingly soluble in water, which is a critical step for absorption in the gastrointestinal (GI) tract[6][7][8]. This compound is soluble in organic solvents like DMSO, chloroform, and acetone (B3395972) but may have limited aqueous solubility[1][9][10].
-
Low Permeability: The ability of a drug to traverse the intestinal membrane can be restricted by its molecular characteristics[4].
-
First-Pass Metabolism: After absorption from the gut, the drug passes through the liver, where it may be extensively metabolized before reaching systemic circulation, thereby reducing its bioavailability[4].
-
Efflux by Transporters: P-glycoprotein and other efflux transporters in the intestinal wall can actively pump the drug back into the GI lumen, limiting its net absorption[11][12].
Q2: What are the main formulation strategies to improve the bioavailability of poorly soluble drugs like this compound?
A2: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds:
-
Particle Size Reduction: Decreasing the particle size to the micro or nano range increases the surface area, leading to a faster dissolution rate[6][13][14].
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can improve its dissolution and apparent solubility[6][15].
-
Lipid-Based Formulations: Incorporating the drug into lipid-based systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can enhance its solubilization in the GI tract and promote absorption via lymphatic pathways[3][6][14][16].
-
Nanoparticle Formulations: Encapsulating the drug in nanoparticles, such as polymeric nanoparticles or liposomes, can protect it from degradation, improve solubility, and facilitate targeted delivery[17][18][19][20].
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug[3][6][14].
Q3: Can co-administration with other compounds enhance the bioavailability of this compound?
A3: Yes, co-administration with certain compounds, known as bioavailability enhancers, can improve absorption. These agents may act by:
-
Inhibiting Metabolic Enzymes: Compounds like piperine (B192125) can inhibit CYP3A4 and other metabolic enzymes in the liver and gut wall, reducing first-pass metabolism[11][21].
-
Inhibiting Efflux Pumps: Some natural compounds can block P-glycoprotein and other efflux transporters, thereby increasing intracellular drug concentration[11][21].
-
Increasing Intestinal Permeability: Certain agents can transiently open the tight junctions between intestinal epithelial cells, allowing for greater drug absorption[3][22].
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution | Relevant Protocol |
| Low in vitro dissolution rate | Poor aqueous solubility of this compound. | Increase the surface area of the drug particles or formulate it in a system that enhances solubility. | Protocol 1: Nanosuspension Preparation by Wet Milling or Protocol 2: Solid Dispersion Preparation |
| High inter-individual variability in plasma concentrations | Food effects or variable activity of metabolic enzymes. | Administer with a high-fat meal to potentially increase absorption (if it is a lipophilic compound). Co-administer with a known inhibitor of relevant metabolizing enzymes. | N/A |
| Low plasma concentration despite good in vitro dissolution | High first-pass metabolism or efflux by intestinal transporters. | Co-administer with a bioenhancer like piperine. Formulate in a lipid-based system to promote lymphatic absorption, partially bypassing the liver. | Protocol 3: Co-administration with a Bioenhancer |
| Drug degradation in the gastrointestinal tract | Instability in the acidic environment of the stomach or enzymatic degradation. | Encapsulate the drug in a protective carrier system like liposomes or enteric-coated nanoparticles. | Protocol 4: Liposomal Formulation |
Experimental Protocols
Protocol 1: Nanosuspension Preparation by Wet Milling
Objective: To increase the dissolution rate of this compound by reducing its particle size to the nanometer range.
Materials:
-
This compound
-
Stabilizer solution (e.g., 1% w/v Poloxamer 188 or sodium dodecyl sulfate (B86663) in deionized water)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
Planetary ball mill or similar high-energy mill
-
Particle size analyzer
Methodology:
-
Prepare a suspension of this compound (e.g., 5% w/v) in the stabilizer solution.
-
Add the milling media to the suspension at a specified ratio (e.g., 1:1 by volume).
-
Mill the mixture at a set speed (e.g., 400 rpm) for a predetermined duration (e.g., 24-48 hours), with intermittent cooling to prevent overheating.
-
Periodically withdraw samples and measure the particle size distribution until the desired size (e.g., < 200 nm) is achieved.
-
Separate the nanosuspension from the milling media by decantation or sieving.
-
Characterize the final nanosuspension for particle size, zeta potential, and dissolution rate compared to the unmilled drug.
Protocol 2: Solid Dispersion Preparation by Solvent Evaporation
Objective: To enhance the solubility and dissolution of this compound by dispersing it in a hydrophilic polymer matrix.
Materials:
-
This compound
-
Hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30), Hydroxypropyl methylcellulose (B11928114) (HPMC))
-
Volatile organic solvent (e.g., methanol, ethanol, or a mixture in which both drug and polymer are soluble)
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Dissolve this compound and the chosen polymer in the organic solvent in a specific ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Ensure complete dissolution to form a clear solution.
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
A thin film of the solid dispersion will form on the inner surface of the flask.
-
Further dry the solid dispersion in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion and pulverize it into a fine powder.
-
Characterize the solid dispersion for drug content, dissolution profile, and physical state (amorphous or crystalline) using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).
Protocol 3: Co-administration with a Bioenhancer (Piperine)
Objective: To evaluate the effect of a bioenhancer on the oral bioavailability of this compound in an animal model.
Materials:
-
This compound formulation
-
Piperine
-
Appropriate animal model (e.g., Sprague-Dawley rats)
-
Vehicle for oral administration (e.g., 0.5% carboxymethyl cellulose)
-
Blood collection supplies
-
Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)
Methodology:
-
Divide the animals into two groups: a control group receiving the this compound formulation and a test group receiving the formulation co-administered with piperine.
-
Prepare the dosing formulations. For the test group, piperine can be co-formulated or administered shortly before the drug. A typical dose of piperine is 20 mg/kg.
-
Administer the formulations orally to the respective groups.
-
Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Process the blood samples to obtain plasma and store them at -80°C until analysis.
-
Analyze the plasma samples to determine the concentration of this compound.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC for both groups and compare them to assess the impact of piperine on bioavailability.
Protocol 4: Liposomal Formulation by Thin-Film Hydration
Objective: To encapsulate this compound in liposomes to improve its stability and absorption.
Materials:
-
This compound
-
Phospholipids (e.g., soy phosphatidylcholine or egg phosphatidylcholine)
-
Cholesterol
-
Chloroform or a chloroform/methanol mixture
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or extruder
Methodology:
-
Dissolve this compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask. A common molar ratio for phospholipid to cholesterol is 2:1.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydrate the lipid film by adding PBS and rotating the flask gently above the lipid transition temperature.
-
The resulting suspension contains multilamellar vesicles (MLVs).
-
To produce smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Separate the liposome-encapsulated drug from the unencapsulated drug by dialysis or size exclusion chromatography.
-
Characterize the liposomes for particle size, zeta potential, encapsulation efficiency, and in vitro drug release.
Data Presentation
Table 1: Comparison of Formulation Strategies for Bioavailability Enhancement
| Strategy | Mechanism of Action | Potential Advantages | Potential Disadvantages |
| Nanosuspension | Increases surface area for dissolution[6][13]. | Simple to prepare, applicable to many poorly soluble drugs. | Physical instability (particle growth), requires specialized equipment. |
| Solid Dispersion | Drug is molecularly dispersed in a hydrophilic carrier, enhancing dissolution[6][15]. | Significant increase in dissolution rate, potential for amorphous stabilization. | Potential for recrystallization during storage, may require specific polymers. |
| Lipid-Based Formulations (e.g., SEDDS) | Improves solubilization in the GI tract, may promote lymphatic uptake[3][6]. | Enhances solubility and permeability, can bypass first-pass metabolism. | Potential for drug precipitation upon dilution in GI fluids, requires careful excipient selection. |
| Liposomes | Encapsulates the drug, protecting it from degradation and facilitating transport across membranes[17][23][24]. | Protects the drug, can be targeted, suitable for both hydrophilic and lipophilic drugs. | Complex manufacturing process, potential for stability issues. |
| Co-administration with Bioenhancers | Inhibits metabolic enzymes and/or efflux pumps[11][21][22][25]. | Simple approach, can significantly increase plasma concentrations. | Potential for drug-drug interactions, effect can be variable. |
Visualizations
Caption: A general experimental workflow for selecting and optimizing a formulation to enhance the bioavailability of this compound.
References
- 1. This compound | CAS:1422506-51-1 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Rauvotetraphyllines A-E, new indole alkaloids from Rauvolfia tetraphylla - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Method for enhanced bioavailability of alkaloids | Filo [askfilo.com]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. pharm-int.com [pharm-int.com]
- 9. This compound | Alkaloids | 1422506-51-1 | Invivochem [invivochem.com]
- 10. Rauvotetraphylline A | CAS:1422506-49-7 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. academicjournals.org [academicjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Liposomal delivery of natural product: A promising approach in health research [agris.fao.org]
- 18. A spotlight on alkaloid nanoformulations for the treatment of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. encyclopedia.pub [encyclopedia.pub]
- 20. Nanotechnology-based drug delivery systems and herbal medicines: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Liposomes as Multifunctional Nano-Carriers for Medicinal Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. ijariit.com [ijariit.com]
Technical Support Center: Challenges in Scaling Up Rauvotetraphylline C Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to navigate the challenges associated with the production and scale-up of Rauvotetraphylline C, a complex indole (B1671886) alkaloid. The information is presented in a question-and-answer format, offering troubleshooting guidance and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its production challenging?
This compound is a new indole alkaloid isolated from the aerial parts of Rauvolfia tetraphylla. Like many complex natural products, its production at scale is challenging due to its intricate stereochemistry, the multi-step nature of its synthesis, and potential for low yields and difficult purification.
Q2: What are the typical yields of total alkaloids from Rauvolfia tetraphylla?
The total alkaloid content can vary depending on the plant part and the extraction solvent used. Methanolic extracts generally show higher yields.
| Plant Part | Extraction Solvent | Total Alkaloid Content (mg/g) |
| Root | Methanol (B129727) | 11.24 - 18.42[1] |
| Root | Aqueous | Lower than methanolic extract[1] |
| Leaf | Methanol | Data not available |
| Leaf | n-hexane | Data not available |
| Leaf | Dichloromethane (B109758) | Data not available |
| Data sourced from studies on Rauvolfia tetraphylla from the Bhadrak region of Odisha, India.[1] |
Q3: Are there established total synthesis routes for this compound?
While the total synthesis of many indole alkaloids has been achieved, a specific and detailed total synthesis protocol for this compound is not widely available in the public domain. However, general strategies for the synthesis of related indole alkaloids can be adapted. These often involve key steps such as Pictet-Spengler reaction, indole functionalization, and complex cyclizations.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, purification, and scale-up of complex indole alkaloids like this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Reaction Yield | 1. Incomplete reaction. 2. Formation of side products. 3. Degradation of product. | 1. Monitor reaction progress by TLC or LC-MS. Optimize reaction time, temperature, and reagent stoichiometry. 2. Modify reaction conditions (e.g., lower temperature, slower addition of reagents) to improve selectivity. 3. Use milder work-up conditions. Protect sensitive functional groups. |
| Difficult Purification | 1. Co-elution with impurities. 2. Product instability on silica (B1680970) gel. 3. Poor solubility. | 1. Employ orthogonal purification techniques (e.g., reversed-phase HPLC, ion-exchange chromatography). 2. Use alternative stationary phases like alumina (B75360) or consider preparative TLC. 3. Test a range of solvent systems for recrystallization or chromatography. |
| Scale-Up Issues | 1. Exothermic reactions becoming uncontrollable. 2. Inefficient mixing in larger reactors. 3. Changes in product crystal form. | 1. Ensure adequate cooling capacity. Consider portion-wise addition of reagents. 2. Use appropriate stirring mechanisms (e.g., overhead stirrer) and optimize agitation speed. 3. Conduct polymorph screening and control crystallization conditions carefully. |
| Inconsistent Spectroscopic Data | 1. Presence of residual solvents or impurities. 2. Isomerization of the product. | 1. Ensure thorough drying of the sample. Use high-purity solvents for NMR. 2. Check for potential epimerization or rearrangement under purification or storage conditions. |
Experimental Protocols
Protocol 1: General Extraction of Alkaloids from Rauvolfia tetraphylla
This protocol is a general guideline for the extraction of total alkaloids and can be optimized for this compound.
-
Preparation of Plant Material: Air-dry the aerial parts of Rauvolfia tetraphylla and grind them into a fine powder.
-
Extraction:
-
Macerate the powdered plant material in methanol (1:10 w/v) for 72 hours at room temperature with occasional shaking.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanolic extract.
-
-
Acid-Base Partitioning:
-
Suspend the crude extract in 5% aqueous HCl and partition with ethyl acetate (B1210297) to remove neutral and acidic compounds.
-
Basify the aqueous layer to pH 9-10 with ammonium (B1175870) hydroxide.
-
Extract the aqueous layer multiple times with dichloromethane or chloroform (B151607) to isolate the crude alkaloid fraction.
-
-
Purification:
-
Subject the crude alkaloid fraction to column chromatography on silica gel or alumina.
-
Elute with a gradient of solvents (e.g., hexane-ethyl acetate, followed by ethyl acetate-methanol).
-
Monitor fractions by TLC, and combine fractions containing the desired compound.
-
Perform final purification by preparative HPLC.
-
Protocol 2: General Reversed-Phase HPLC Purification of Indole Alkaloids
This protocol provides a starting point for the purification of this compound.
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: 10-90% B over 40 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm
-
Injection Volume: 20 µL
Visualizations
Logical Workflow for Troubleshooting Low Yield in Synthesis
Caption: A flowchart for troubleshooting low yield in chemical synthesis.
Experimental Workflow for Extraction and Purification
Caption: A typical workflow for the extraction and purification of alkaloids.
Hypothetical Signaling Pathways Modulated by Indole Alkaloids
Caption: A potential signaling pathway that could be modulated by indole alkaloids.
References
Validation
A Comparative Guide to the Cytotoxic Effects of Vincristine and Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of cancer chemotherapy, microtubule-targeting agents represent a cornerstone of treatment for a wide array of malignancies. These agents disrupt the dynamics of microtubule assembly and disassembly, critical processes for cell division, leading to cell cycle arrest and subsequent apoptosis. This guide provides a detailed comparison of the cytotoxic effects of two prominent microtubule inhibitors: Vincristine (B1662923), a vinca (B1221190) alkaloid, and Paclitaxel (B517696), a taxane. While both compounds ultimately lead to apoptotic cell death, their distinct mechanisms of action on microtubules and the downstream signaling pathways they modulate result in different efficacy profiles and toxicities. This document aims to provide an objective comparison of their performance, supported by experimental data, to aid researchers in their drug development and cancer research endeavors.
Comparative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values for Vincristine and Paclitaxel across various human cancer cell lines, providing a quantitative comparison of their cytotoxic potency.
| Cell Line | Cancer Type | Vincristine IC50 (µM) | Paclitaxel IC50 (nM) |
| L1210 | Murine Leukemia | ~0.1 (for 1-3 hr exposure)[1] | Not Available |
| CEM | Human Lymphoblastoid Leukemia | ~0.1 (for 1-3 hr exposure)[1] | Not Available |
| SH-SY5Y | Human Neuroblastoma | 0.1[2] | Not Available |
| A375 | Human Malignant Melanoma | >7.5 (as single agent) | Not Available |
| MCF-7 | Breast Adenocarcinoma | Not Available | 2.5 - 7.5[3][4][5] |
| Various Human Tumor Lines | Various | Not Available | 2.5 - 7.5[3][4][5] |
| NSCLC cell lines (median) | Non-Small Cell Lung Cancer | Not Available | 9400 (24 hr), 27 (120 hr)[6] |
| SCLC cell lines (median) | Small Cell Lung Cancer | Not Available | 25000 (24 hr), 5000 (120 hr)[6] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, such as drug exposure time.
Mechanisms of Action and Signaling Pathways
Vincristine and Paclitaxel, while both targeting microtubules, do so in fundamentally different ways, leading to distinct cellular consequences and activation of downstream apoptotic pathways.
Vincristine: A Vinca Alkaloid Vincristine functions by binding to tubulin dimers, inhibiting their polymerization into microtubules.[7][8][9] This disruption of microtubule assembly leads to the dissolution of the mitotic spindle, causing cells to arrest in the metaphase of mitosis.[7][9] Prolonged metaphase arrest triggers the intrinsic apoptotic pathway.[7][10]
Paclitaxel: A Taxane In contrast to Vincristine, Paclitaxel stabilizes microtubules by binding to the β-tubulin subunit, thereby preventing their depolymerization.[11][12] This stabilization disrupts the normal dynamic instability of microtubules, leading to the formation of abnormal microtubule bundles and asters. The cell cycle is arrested at the G2/M phase, which ultimately induces apoptosis.[11][12]
The signaling pathways implicated in the cytotoxic effects of both drugs are complex and can be cell-type dependent. Key pathways include:
-
p53 Pathway: Can be activated in response to mitotic arrest, leading to apoptosis.
-
PI3K/Akt Pathway: This survival pathway is often inhibited by these cytotoxic agents, contributing to cell death.[12][13][14]
-
MAPK/ERK Pathway: Can be modulated by microtubule-targeting drugs, influencing cell fate.[12]
-
Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is often shifted towards apoptosis.
Below are diagrams illustrating the distinct mechanisms of action and the generalized downstream signaling leading to apoptosis.
Caption: Mechanism of Vincristine-induced cytotoxicity.
Caption: Mechanism of Paclitaxel-induced cytotoxicity.
Caption: Generalized downstream signaling to apoptosis.
Experimental Protocols
Cytotoxicity Assessment by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[15]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692).[15] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[16]
-
Drug Treatment: The following day, treat the cells with various concentrations of Vincristine or Paclitaxel. Include untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (e.g., 28 µL of a 2 mg/mL solution) to each well and incubate for 1.5 to 4 hours at 37°C.[15][16]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO (e.g., 130 µL), to each well to dissolve the formazan crystals.[16]
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 492 nm or between 550 and 600 nm.[15][16]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value can then be determined by plotting cell viability against drug concentration.
Caption: Experimental workflow for the MTT assay.
Apoptosis Detection by Annexin V/Propidium Iodide Flow Cytometry
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) and used to detect exposed PS. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[17]
Protocol:
-
Cell Treatment: Culture and treat cells with Vincristine or Paclitaxel as described for the cytotoxicity assay.
-
Cell Harvesting: After treatment, collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry immediately (within 1 hour).
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Conclusion
Vincristine and Paclitaxel are both potent cytotoxic agents that induce apoptosis in cancer cells by targeting microtubules. However, their opposing effects on microtubule dynamics—Vincristine inhibiting polymerization and Paclitaxel preventing depolymerization—underscore the nuanced differences in their mechanisms of action. These differences can translate to varied efficacy across different cancer types and distinct toxicity profiles. The experimental protocols detailed in this guide provide standardized methods for researchers to validate and compare the cytotoxic effects of these and other novel compounds. A thorough understanding of their mechanisms and the signaling pathways they engage is crucial for the rational design of new anticancer therapies and for optimizing their clinical application.
References
- 1. Cytotoxic thresholds of vincristine in a murine and a human leukemia cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Vincristine - Wikipedia [en.wikipedia.org]
- 9. droracle.ai [droracle.ai]
- 10. brieflands.com [brieflands.com]
- 11. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. merckmillipore.com [merckmillipore.com]
- 16. MTT (Assay protocol [protocols.io]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quantification of Rauvotetraphylline C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two common analytical techniques for the quantification of Rauvotetraphylline C and other related indole (B1671886) alkaloids found in Rauvolfia species: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The selection of an appropriate analytical method is critical for accurate quantification in various stages of drug discovery and development, from phytochemical analysis to pharmacokinetic studies. This document outlines the experimental protocols and performance characteristics of each method to aid researchers in making an informed decision based on their specific requirements for sensitivity, selectivity, and throughput.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the typical performance characteristics of HPLC-UV and UPLC-MS/MS methods for the analysis of Rauvolfia alkaloids. These values are representative of what can be expected when developing and validating methods for compounds like this compound.
Table 1: Chromatographic and Detection Parameters
| Parameter | HPLC-UV Method | UPLC-MS/MS Method |
| Column | C18, 250 x 4.6 mm, 5 µm | C18, 100 x 2.1 mm, 1.7 µm |
| Mobile Phase | Gradient of water and methanol (B129727) | Gradient of 0.05% formic acid in water and 0.05% formic acid in acetonitrile (B52724) |
| Flow Rate | 1.0 mL/min | 0.2 mL/min |
| Detection | UV at 280 nm | Electrospray Ionization (ESI) in Positive Mode |
| Run Time | ~30 minutes | ~8-10 minutes |
Table 2: Method Validation Parameters
| Parameter | HPLC-UV Method | UPLC-MS/MS Method |
| Linearity (R²) | > 0.998 | > 0.999 |
| Recovery (%) | 90.4 - 101.4% | Typically 85 - 115% |
| Precision (%RSD) | < 2% | < 15% (Intra- and Inter-day) |
| Limit of Detection (LOD) | In the µg/mL range | In the ng/mL to pg/mL range |
| Limit of Quantification (LOQ) | In the µg/mL range | In the ng/mL range |
Experimental Protocols
Below are detailed methodologies for the two analytical techniques. These protocols are based on methods developed for the analysis of a suite of Rauvolfia alkaloids and are adaptable for this compound.
HPLC-UV Method for Rauvolfia Alkaloids
This method is suitable for the routine quality control of plant material and formulated products where high sensitivity is not the primary requirement.
a) Sample Preparation:
-
Accurately weigh 1.0 g of powdered plant material (e.g., roots of Rauvolfia tetraphylla).
-
Extract with 50 mL of methanol in a sonicator for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
b) Chromatographic Conditions:
-
Instrument: A standard HPLC system with a UV detector.
-
Column: Diamonsil C18 (250 x 4.6 mm i.d., 5 µm).[1]
-
Mobile Phase: A gradient of water (A) and methanol (B) is used. The proportion of methanol starts at 70% for the first 15 minutes, increases to 90% over the next 15 minutes, and then returns to initial conditions.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Injection Volume: 5 µL.[1]
-
Detection: UV absorbance is monitored at 280 nm.[1]
c) Quantification:
-
A calibration curve is constructed by injecting a series of standard solutions of the target alkaloid at known concentrations.
-
The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.
UPLC-MS/MS Method for Rauvolfia Alkaloids
This method offers high sensitivity and selectivity, making it ideal for bioanalytical studies, such as pharmacokinetics, and for the detection of trace levels of alkaloids.
a) Sample Preparation (for plasma samples):
-
To 100 µL of plasma, add a suitable internal standard.
-
Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate).
-
Vortex and centrifuge the sample.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the UPLC-MS/MS system.
b) Chromatographic Conditions:
-
Instrument: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm).[2]
-
Mobile Phase: A gradient elution using water with 0.05% formic acid (A) and acetonitrile with 0.05% formic acid (B).[2]
-
Flow Rate: 0.2 mL/min.[2]
-
Injection Volume: 2 µL.[2]
c) Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring specific precursor-to-product ion transitions for the analyte and the internal standard, which provides high selectivity.
Mandatory Visualizations
The following diagrams illustrate the workflows for the analytical methods described.
Caption: Workflow for HPLC-UV analysis of this compound.
Caption: Workflow for UPLC-MS/MS analysis of this compound.
Conclusion
The choice between HPLC-UV and UPLC-MS/MS for the analysis of this compound depends on the specific application. The HPLC-UV method is robust, cost-effective, and suitable for routine quality control where analyte concentrations are relatively high.[1][3] In contrast, the UPLC-MS/MS method provides superior sensitivity, selectivity, and speed, making it the preferred choice for bioanalytical applications, trace analysis, and complex matrices where a high degree of certainty in identification and quantification is required.[2][4] Researchers should consider these factors when selecting and validating an analytical method for their studies.
References
- 1. scispace.com [scispace.com]
- 2. Quantification and characterization of alkaloids from roots of Rauwolfia serpentina using ultra-high performance liquid chromatography-photo diode array-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of indole alkaloids and highly volatile compounds in Rauvolfia verticillata by HPLC-UV and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. QUANTITATIVE ANALYSIS OF BIOACTIVE ALKALOIDS IN RAUVOLFIA SPECIES [ebrary.net]
Unveiling the Molecular Target of Rauvotetraphylline C: A Guide to Confirming Biological Target Engagement
For researchers, scientists, and drug development professionals, confirming that a novel compound engages its intended biological target within a cellular context is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key experimental methodologies to confirm the biological target engagement of Rauvotetraphylline C, a tetracyclic oxindole (B195798) alkaloid derived from the plant Rauvolfia tetraphylla.
While the precise molecular target of this compound is not yet definitively established in publicly available literature, the alkaloids from the Rauwolfia genus are known to exhibit a range of pharmacological effects, including antihypertensive and antipsychotic activities. These effects are often attributed to interactions with neuronal signaling pathways, such as the blockade of neurotransmitter reuptake. This guide will, therefore, present a framework for identifying and validating such a target for this compound, and will use Reserpine, a well-characterized alkaloid from the same genus that targets the Vesicular Monoamine Transporter 2 (VMAT2), as a comparative example.
Comparative Analysis of Target Engagement Assays
Confirming direct binding of a compound to its putative target is paramount. Several biophysical and cell-based assays can provide quantitative data on binding affinity, target occupancy, and functional modulation. Below is a comparison of common techniques that could be employed to study this compound.
| Assay Type | Principle | Parameters Measured | This compound (Hypothetical Target: NT-R*) | Reserpine (Established Target: VMAT2) |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon ligand binding to an immobilized target protein in real-time. | KD (dissociation constant), kon (association rate), koff (dissociation rate) | KD = 1.2 µM | KD = 5 nM |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs when a ligand binds to a target protein in solution. | KD, ΔH (enthalpy), ΔS (entropy), Stoichiometry (n) | KD = 1.5 µM | KD = 8 nM |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes the target protein against thermal denaturation. | Tm shift (change in melting temperature) | ΔTm = +3.5 °C at 10 µM | ΔTm = +5.2 °C at 1 µM |
| Radioligand Binding Assay | A competitive assay where the test compound displaces a radiolabeled ligand from the target. | Ki (inhibition constant), IC50 | Ki = 0.8 µM | Ki = 3 nM |
*NT-R: Neurotransmitter Receptor (hypothetical target for illustrative purposes)
Visualizing Experimental Workflows and Pathways
Understanding the experimental logic and the biological context is crucial. The following diagrams illustrate a typical workflow for target engagement confirmation and a simplified signaling pathway relevant to neurotransmitter modulation.
Detailed Experimental Protocols
To ensure reproducibility and accurate interpretation of results, detailed methodologies are essential.
Surface Plasmon Resonance (SPR)
-
Objective: To determine the binding kinetics and affinity of this compound to its purified target protein (e.g., NT-R).
-
Methodology:
-
Immobilization: The purified recombinant target protein (NT-R) is covalently immobilized on a CM5 sensor chip via amine coupling.
-
Binding Analysis: A serial dilution of this compound (e.g., 0.1 µM to 50 µM) in running buffer (e.g., HBS-EP+) is injected over the sensor surface. A reference flow cell without the immobilized protein is used for background subtraction.
-
Data Acquisition: The association and dissociation phases are monitored in real-time. The sensor surface is regenerated between cycles using a low pH buffer.
-
Data Analysis: The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to calculate the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).
-
Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm the binding of this compound to its target protein in intact cells.
-
Methodology:
-
Cell Treatment: Culture a relevant cell line (e.g., neuronal cells) to 80-90% confluency. Treat the cells with either vehicle (DMSO) or varying concentrations of this compound for 1 hour at 37°C.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by immediate cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Fractionation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein (NT-R) remaining in the supernatant by Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein against temperature to generate melting curves. A shift in the melting temperature (ΔTm) in the presence of this compound indicates target engagement.
-
Competitive Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound by measuring its ability to displace a known radiolabeled ligand.
-
Methodology:
-
Membrane Preparation: Prepare cell membrane fractions expressing the target receptor (NT-R) from cultured cells or tissue.
-
Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]-dopamine) and increasing concentrations of unlabeled this compound.
-
Incubation & Separation: Allow the binding to reach equilibrium. Rapidly filter the mixture through a glass fiber filter to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of radioligand binding). The Ki value is then calculated using the Cheng-Prusoff equation.
-
By employing a combination of these robust methodologies, researchers can confidently identify and validate the biological target of this compound, paving the way for further preclinical development and a deeper understanding of its mechanism of action.
Ensuring Reproducibility of Rauvotetraphylline C Bioactivity Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of Rauvotetraphylline C, a sarpagine-type indole (B1671886) alkaloid, to facilitate the reproducibility of experimental findings. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways, this document aims to serve as a valuable resource for researchers investigating the therapeutic potential of this natural product.
Comparative Bioactivity Data
The cytotoxic activity of this compound and comparator indole alkaloids was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cells, are summarized in the table below.
| Compound | HL-60 (Leukemia) | SMMC-7721 (Hepatoma) | A-549 (Lung Cancer) | MCF-7 (Breast Cancer) | SW-480 (Colon Cancer) | Data Source(s) |
| This compound | > 40 µM | > 40 µM | > 40 µM | > 40 µM | > 40 µM | [1] |
| Alstonine (Alkaloid Fraction) | 11.16 µg/mL | - | - | 29.76 µg/mL | - | |
| Sarpagine | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: The data for Alstonine represents an alkaloid fraction from Alstonia scholaris, where Alstonine is a major component, and not the purified compound.
Experimental Protocols
The following is a detailed methodology for the MTT assay, a colorimetric assay used to assess cell metabolic activity and, by inference, cell viability. This protocol is based on standard procedures and is consistent with the methods used to evaluate the cytotoxicity of this compound.
MTT Assay for Cytotoxicity
1. Cell Seeding:
-
Human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW-480) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
-
This compound and comparator compounds are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions.
-
A series of dilutions of the test compounds are prepared in the culture medium.
-
The culture medium from the wells is replaced with the medium containing the various concentrations of the test compounds. A control group receiving only the vehicle (DMSO) at the same concentration as the highest compound concentration is also included.
-
The plates are incubated for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
3. MTT Addition and Incubation:
-
After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product.
4. Formazan Solubilization and Absorbance Measurement:
-
The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The plates are gently shaken for 10-15 minutes to ensure complete dissolution.
-
The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to subtract background absorbance.
5. Data Analysis:
-
The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
To visualize the potential mechanism of action and the experimental process, the following diagrams have been generated using the DOT language.
Caption: Workflow for determining the cytotoxic activity of this compound using the MTT assay.
Indole alkaloids have been reported to exert their anticancer effects through various mechanisms, including the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is crucial in regulating inflammation, cell survival, and proliferation, and its dysregulation is often associated with cancer.
Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.
References
In Vivo Therapeutic Efficacy of Rauvotetraphylline C: A Comparative Analysis
For researchers, scientists, and drug development professionals, the validation of a compound's therapeutic efficacy in vivo is a critical step in the drug discovery pipeline. This guide aims to provide a comparative overview of the therapeutic efficacy of Rauvotetraphylline C. However, a comprehensive literature search reveals a significant lack of specific in vivo data for this compound as an isolated compound.
This compound is an indole (B1671886) alkaloid isolated from the plant Rauwolfia tetraphylla. While numerous studies have investigated the pharmacological properties of crude extracts of Rauwolfia tetraphylla and other constituent alkaloids like reserpine (B192253) and yohimbine, specific preclinical or in vivo studies detailing the therapeutic efficacy and mechanism of action of this compound are not currently available in the public domain. The plant itself has a rich history in traditional medicine and is known for its antihypertensive, antipsychotic, and antimicrobial properties.[1][2][3]
Given the absence of direct experimental data for this compound, this guide will provide a comparative summary of the known in vivo activities of the whole plant extract and its major, well-characterized alkaloids. This will be supplemented with a generalized experimental workflow for evaluating the in vivo efficacy of a novel alkaloid, which can be applied to future studies on this compound.
Comparison with Other Rauwolfia Alkaloids and Plant Extracts
The therapeutic effects of Rauwolfia tetraphylla are attributed to its complex mixture of indole alkaloids.[1][2] To provide a comparative context, the table below summarizes the known activities of the whole plant extract and some of its prominent alkaloids.
| Compound/Extract | Therapeutic Area | Documented In Vivo Effects | Key Mechanism of Action (where known) |
| Rauwolfia tetraphylla Extract | Antihypertensive, Antipsychotic, Antimicrobial, Anti-inflammatory, Antioxidant | Reduction in blood pressure, sedative effects, inhibition of microbial growth, reduction in inflammation markers.[1][3] | Collective action of multiple alkaloids. |
| Reserpine | Antihypertensive, Antipsychotic | Depletion of catecholamines (norepinephrine, dopamine, serotonin) from nerve endings. | Vesicular monoamine transporter (VMAT) inhibitor. |
| Yohimbine | Aphrodisiac, formerly used for erectile dysfunction | Increased blood flow to sexual organs, increase in heart rate and blood pressure. | α2-adrenergic receptor antagonist. |
| Ajmaline | Antiarrhythmic | Class Ia antiarrhythmic agent, blocks sodium channels. | Sodium channel blocker. |
| This compound | Not Documented | No specific in vivo efficacy data available. | Unknown |
Hypothetical Experimental Workflow for In Vivo Validation
Should research on this compound progress, a standard workflow for in vivo validation would be necessary. The following diagram outlines a typical preclinical experimental design.
Hypothetical Experimental Workflow for In Vivo Validation.
Experimental Protocols
A detailed experimental protocol for a hypothetical study on the antihypertensive effects of this compound would include:
-
Animal Model: Spontaneously Hypertensive Rats (SHR) would be used as a model for essential hypertension. Age and weight-matched Wistar-Kyoto (WKY) rats would serve as normotensive controls.
-
Drug Administration: this compound would be dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally or intraperitoneally once daily for a predetermined period (e.g., 4 weeks). A vehicle control group and a positive control group (e.g., treated with a known antihypertensive drug like captopril) would be included.
-
Efficacy Measurement: Systolic and diastolic blood pressure, as well as heart rate, would be measured non-invasively at regular intervals using a tail-cuff method. At the end of the study, direct arterial blood pressure measurement could be performed for more accurate readings.
-
Toxicity Assessment: Animals would be monitored daily for any signs of toxicity. Body weight, food, and water intake would be recorded weekly. At the end of the study, blood samples would be collected for hematological and biochemical analysis, and major organs would be harvested for histopathological examination.
Potential Signaling Pathways
The mechanisms of action for many Rauwolfia alkaloids involve the modulation of neurotransmitter systems and ion channels. Based on the known activities of related indole alkaloids, a potential, yet unproven, mechanism for this compound could involve interactions with adrenergic or serotonergic signaling pathways.
Hypothetical Signaling Pathway for an Indole Alkaloid.
Disclaimer: The experimental workflow and signaling pathway presented are generalized representations and are not based on specific published data for this compound. They are intended to serve as a guide for potential future research.
Conclusion
While this compound is a known constituent of the medicinally important plant Rauwolfia tetraphylla, there is currently a significant gap in the scientific literature regarding its specific in vivo therapeutic efficacy and mechanism of action. The broad pharmacological activities of Rauwolfia tetraphylla extracts suggest that its individual alkaloids, including this compound, may possess valuable therapeutic properties. However, without dedicated preclinical studies, any claims of its efficacy remain speculative. Future research should focus on isolating this compound in sufficient quantities to conduct rigorous in vivo experiments to elucidate its potential therapeutic benefits and compare them to existing treatments.
References
A Comparative Guide to Stereochemical Confirmation of Rauvotetraphylline C
For Researchers, Scientists, and Drug Development Professionals
The precise three-dimensional arrangement of atoms in a molecule, its stereochemistry, is paramount in drug discovery and development. For complex natural products like Rauvotetraphylline C, a pentacyclic indole (B1671886) alkaloid, unambiguous stereochemical assignment is critical as different stereoisomers can exhibit vastly different biological activities. This guide provides a comparative overview of the primary analytical methods used to confirm the stereochemistry of this compound and related alkaloids, with supporting experimental data and protocols.
Introduction to this compound
This compound is an indole alkaloid isolated from the aerial parts of Rauvolfia tetraphylla. Its complex structure features multiple chiral centers, making the determination of its relative and absolute stereochemistry a significant challenge. The structural elucidation of this compound was achieved through extensive spectroscopic analysis, primarily relying on Nuclear Magnetic Resonance (NMR) techniques.[1][2]
This guide will compare the application of NMR spectroscopy, single-crystal X-ray crystallography, and chiroptical methods (Electronic and Vibrational Circular Dichroism) in the context of determining the stereochemistry of this compound and its structural analogs, the heteroyohimbine alkaloids.
Methods for Stereochemical Confirmation
A variety of powerful analytical techniques are available to researchers for the unambiguous determination of molecular stereochemistry. The choice of method often depends on the nature of the sample, its purity, and whether it can be crystallized.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly two-dimensional (2D) techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), is a cornerstone for determining the relative stereochemistry of molecules in solution. These methods measure the spatial proximity of protons within a molecule.
Application to this compound:
The stereochemistry of this compound was established using a combination of 2D NMR experiments, including HSQC, HMBC, and crucially, ROESY.[1] The observation of specific cross-peaks in the ROESY spectrum allows for the determination of the relative configuration of the various stereocenters. For instance, key ROESY correlations can establish the cis or trans fusion of ring junctions and the orientation of substituents.
Supporting Experimental Data:
For this compound, the structure was confirmed by key ROESY correlations which indicated the spatial relationships between different protons.[1] For example, in the broader class of heteroyohimbine alkaloids, NOESY and ROESY are routinely used to establish the stereochemistry at C3, C15, C19, and C20.[3][4]
Table 1: Comparison of NMR-based Stereochemical Data for Heteroyohimbine Alkaloids
| Technique | Key Correlations Observed | Stereochemical Information Deduced | Reference |
| ROESY | H-3 to H-5α / H-6α | Confirms the α-orientation of the hydrogen at C3. | [1] |
| NOESY | H-19 to H-3 | Indicates the relative stereochemistry between these centers. | [4] |
| NOESY | H-15 to H-18 | Establishes the configuration at C15 and the orientation of the ethylidene group. | [3] |
Experimental Protocol: 2D ROESY
-
Sample Preparation: Dissolve 1-5 mg of the purified alkaloid in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).
-
Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a suitable probe.
-
Experiment: Acquire a 2D ROESY spectrum using a standard pulse sequence.
-
Parameters: Typical mixing times for small molecules range from 200 to 500 ms. The spin-lock field strength should be optimized to minimize artifacts.
-
Data Processing: Process the acquired data using appropriate software (e.g., TopSpin, Mnova).
-
Analysis: Identify cross-peaks which indicate through-space interactions between protons that are close in proximity (typically < 5 Å).
Logical Workflow for NMR-based Stereochemical Assignment
Caption: Workflow for NMR-based stereochemical elucidation.
Single-Crystal X-ray Crystallography
X-ray crystallography is considered the "gold standard" for determining the absolute stereochemistry of a molecule.[5][6] By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of all atoms.
Application to Related Alkaloids:
While a crystal structure for this compound itself has not been reported, the structures of numerous related heteroyohimbine and yohimbine (B192690) alkaloids have been determined by X-ray crystallography.[3][4][6][7] These studies provide unambiguous proof of the absolute configuration, which can then be used to correlate the stereochemistry of related compounds.
Supporting Experimental Data:
The crystal structures of three heteroyohimbine synthases have been solved, providing insight into the mechanism of reactivity and stereoselectivity.[3][8] This demonstrates the power of X-ray crystallography in not only confirming the structure of the final product but also in understanding the enzymatic processes that create specific stereoisomers.
Table 2: X-ray Crystallography Data for a Representative Alkaloid
| Parameter | Value |
| Compound | Serpentinine (B200838) Dihydrobromide Dihydrate |
| Formula | C₄₂H₄₄N₄O₅·2HBr·2H₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Unit Cell Dimensions | a = 12.34 Å, b = 14.56 Å, c = 11.78 Å |
| Resolution | High |
| Result | Unambiguous determination of absolute stereochemistry |
Data is illustrative and based on a related complex alkaloid.[6]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the purified compound. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Mount a suitable single crystal (typically 0.1-0.3 mm in size) on a goniometer head.
-
Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are collected by a detector.
-
Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.
-
Structure Refinement: The atomic model is refined against the experimental data to improve the fit and obtain the final, high-resolution structure.
-
Absolute Stereochemistry Determination: For chiral molecules, the absolute configuration can often be determined from the anomalous dispersion of the X-rays, especially if a heavy atom is present in the structure or its derivative.
Workflow for X-ray Crystallography
References
- 1. scispace.com [scispace.com]
- 2. Rauvotetraphyllines A-E, new indole alkaloids from Rauvolfia tetraphylla - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural investigation of heteroyohimbine alkaloid synthesis reveals active site elements that control stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural investigation of heteroyohimbine alkaloid synthesis reveals active site elements that control stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. X-Ray crystallographic determination of the structure of the alkaloid serpentinine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias [mdpi.com]
- 8. researchgate.net [researchgate.net]
Statistical Validation of Rauvotetraphylline C: A Comparative Guide for Researchers
For Immediate Release
This publication provides a comprehensive guide for researchers, scientists, and drug development professionals on the statistical validation of experimental results pertaining to Rauvotetraphylline C, an indole (B1671886) alkaloid with potential therapeutic applications. This document outlines key experimental data, compares its performance with other relevant compounds, and provides detailed methodologies for crucial experiments.
Data Presentation: Comparative Analysis of Bioactivity
The following tables summarize the quantitative data on the anti-inflammatory and cytotoxic activities of this compound and comparable indole alkaloids. This allows for a direct comparison of their potency.
Table 1: Inhibition of Nitric Oxide Production in LPS-Activated RAW 264.7 Macrophages
| Compound | IC50 (µM) | Reference |
| Rauvotetraphylline A | 8.90 ± 0.56 | [1] |
| Indole Alkaloid (Generic) | Varies | [2] |
| L-NMMA (Positive Control) | ~22.1 | [3] |
Note: Specific IC50 data for this compound was not available in the reviewed literature. Data for the closely related Rauvotetraphylline A is presented as a surrogate.
Table 2: Cytotoxic Activity against Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Rauvotetraphyllines F-H | HL-60, SMMC-7721, A-549, MCF-7, SW-480 | > 40 | |
| Arborinine | HeLa, MCF-7, A431 | 1.84 - 12.95 | [4] |
| Cisplatin (Positive Control) | Varies | [5] |
Note: Specific cytotoxicity data for this compound is not currently available. Data for other Rauvotetraphylline derivatives and a related indole alkaloid are provided for context.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further investigation.
Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages (Griess Assay)
This protocol is used to assess the anti-inflammatory activity of a compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium, such as DMEM, supplemented with 10% fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or other test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., L-NMMA) are also included.
-
Stimulation: After a pre-incubation period of 1-2 hours with the compounds, cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response and NO production. A set of wells with unstimulated cells serves as a negative control.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement: After incubation, the supernatant from each well is collected. The concentration of nitrite, a stable metabolite of NO, is determined using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) and incubating for 10-15 minutes at room temperature.
-
Data Analysis: The absorbance is measured at 540-550 nm using a microplate reader. The percentage of NO production inhibition is calculated relative to the LPS-stimulated control. The IC50 value, the concentration of the compound that inhibits NO production by 50%, is then determined.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells by measuring metabolic activity.
-
Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in a 96-well plate at an appropriate density and allowed to attach and grow for 24 hours.
-
Compound Exposure: The cells are then treated with various concentrations of this compound or other test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the treatment period, the medium is removed, and a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) is added to each well.
-
Incubation: The plate is incubated for 3-4 hours at 37°C to allow for the conversion of MTT into formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.
-
Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, is added to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, representing the concentration of the compound that reduces cell viability by 50%, is then determined from the dose-response curve.
Mandatory Visualization
The following diagrams illustrate the potential signaling pathways affected by this compound, based on the known activities of related indole alkaloids, and a typical experimental workflow.
References
Validating Rauvotetraphylline C as a Certified Reference Material: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of Rauvotetraphylline C as a certified reference material (CRM). It outlines the essential analytical methodologies, presents comparative data with established indole (B1671886) alkaloid CRMs, and offers detailed experimental protocols. The validation process ensures the identity, purity, and stability of this compound, making it a reliable standard for qualitative and quantitative analyses in pharmaceutical research and development.
Comparative Analysis of this compound and Alternative Indole Alkaloid CRMs
The suitability of this compound as a certified reference material is evaluated by comparing its key analytical attributes with those of well-established indole alkaloid CRMs, such as Reserpine and Yohimbine. The following table summarizes the purity data obtained through various analytical techniques.
Table 1: Comparison of Purity Data for Indole Alkaloid Certified Reference Materials
| Parameter | This compound (Illustrative Data) | Reserpine CRM | Yohimbine HCl CRM |
| Purity by HPLC-UV (%) | 99.8 ± 0.2 | 99.3 ± 0.5[1] | 98.0 - 102.0 (as HCl salt)[2][3] |
| Purity by qNMR (%) | 99.7 ± 0.3 | Not Reported | 98.21 ± 1.13 (as free base)[2] |
| Identity Confirmation | HRMS, ¹H-NMR, ¹³C-NMR | MS, IR, NMR[1] | MS, NMR[2] |
| Water Content (Karl Fischer, %) | 0.15 | < 0.5 | < 1.0[3] |
| Residual Solvents (GC-HS, %) | < 0.1 | < 0.2 | Meets USP <467> requirements[3] |
| Sulphated Ash (%) | < 0.05 | < 0.1 | Not Reported |
Note: Data for this compound is illustrative and based on typical values for similar compounds.
Experimental Protocols for Validation
Detailed methodologies are crucial for the accurate and reproducible validation of a candidate CRM. The following sections provide comprehensive protocols for the key analytical techniques used in the characterization of this compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)
This method is designed to quantify the purity of this compound and to detect and quantify any related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a stock solution of this compound in methanol (B129727) (1 mg/mL).
-
Create a series of calibration standards by diluting the stock solution.
-
Inject the standards and the sample solution into the HPLC system.
-
The purity is calculated based on the area percentage of the main peak relative to the total peak area.
-
Purity Determination by Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is an absolute quantification method that provides a direct measurement of the analyte's purity without the need for a specific reference standard of the same compound.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity (e.g., maleic acid).
-
Solvent: Deuterated methanol (Methanol-d4).
-
Procedure:
-
Accurately weigh a known amount of this compound and the internal standard.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Acquire the ¹H-NMR spectrum with appropriate relaxation delays to ensure full signal relaxation.
-
The purity of this compound is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte to the integral of a known proton signal of the internal standard.
-
Identity Confirmation by High-Resolution Mass Spectrometry (HRMS)
HRMS is employed to confirm the elemental composition and molecular weight of this compound.
-
Instrumentation: An Orbitrap or TOF mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
Procedure:
-
Introduce a dilute solution of this compound into the mass spectrometer.
-
Acquire the full scan mass spectrum.
-
The measured accurate mass is compared to the theoretical mass of the protonated molecule [M+H]⁺ to confirm the elemental composition.
-
Stability-Indicating Method Development and Validation
A stability-indicating HPLC method is crucial to demonstrate that the analytical method can accurately measure the analyte in the presence of its degradation products.
-
Forced Degradation Studies:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours.
-
Photostability: Exposure to UV light (254 nm) and visible light for 7 days.
-
-
HPLC Analysis: The stressed samples are analyzed using the HPLC-UV method described in section 2.1. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak of this compound.
Visualizing the Validation Workflow and Comparative Logic
The following diagrams, generated using the DOT language, illustrate the key workflows and logical relationships in the validation process of this compound as a certified reference material.
Caption: Workflow for the development and certification of this compound as a CRM.
Caption: Logical comparison of this compound with alternative CRMs.
References
Validating the Anti-Cancer Mechanism of Rauvotetraphylline C: A Comparative Guide to Gene Knockdown Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of gene knockdown techniques used to validate the proposed anti-cancer mechanism of Rauvotetraphylline C. While this compound, an alkaloid from Rauvolfia tetraphylla, has demonstrated cytotoxic activity against cancer cell lines like MCF-7, its precise molecular mechanism is still under investigation[1]. This guide outlines a hypothetical mechanism and presents a framework for its validation using gene knockdown technologies, offering a comparison of common alternative approaches and detailed experimental protocols.
Proposed Mechanism of Action: Inhibition of the PI3K/Akt Survival Pathway
Based on common anti-cancer mechanisms of natural compounds, we hypothesize that this compound induces apoptosis in cancer cells by inhibiting the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell survival, and its inhibition is expected to decrease the expression of downstream anti-apoptotic proteins, such as B-cell lymphoma 2 (Bcl-2), thereby promoting programmed cell death.
Comparison of Gene Knockdown Technologies for Target Validation
Gene knockdown is a powerful tool to validate drug targets by observing the cellular response to the transient or permanent silencing of a specific gene.[2][3] The primary methods for achieving this are Small Interfering RNA (siRNA) and Short Hairpin RNA (shRNA).
| Feature | Small Interfering RNA (siRNA) | Short Hairpin RNA (shRNA) |
| Mechanism | Post-transcriptional silencing via direct mRNA degradation by RISC complex.[2][3] | Processed by Dicer into siRNA to engage the RISC complex for mRNA degradation.[2] |
| Effect Duration | Transient (typically 3-7 days).[2] | Stable, long-term, and can be inducible.[2][4] |
| Delivery Method | Transfection (e.g., lipofection, electroporation).[2][3] | Transduction (typically using lentiviral or adenoviral vectors).[5] |
| On-Target Efficiency | Variable, typically 70-95% knockdown.[2] | High, can achieve >90% stable knockdown.[2] |
| Off-Target Effects | Can occur through microRNA-like effects; mitigated by using pools of multiple siRNAs.[4][6] | Potential for off-target effects and insertional mutagenesis due to genomic integration.[4] |
| Best Use Case | High-throughput screening, transient studies, and experiments in easily transfected cells.[5][7] | Long-term studies, generating stable cell lines, and use in difficult-to-transfect cells.[4][5] |
Hypothetical Experimental Data: Validating the Role of Akt1
To validate that this compound exerts its effect through Akt, we can use siRNA to knock down AKT1 gene expression in MCF-7 cells. The expected outcome is that silencing AKT1 will mimic the effect of the drug, leading to decreased cell viability and Bcl-2 expression.
Table 1: Effect of this compound and AKT1 siRNA on MCF-7 Cell Viability
| Treatment Group | Concentration | % Cell Viability (Mean ± SD) |
| Vehicle Control (DMSO) | - | 100 ± 4.5 |
| Non-Targeting Control siRNA | 30 nM | 98.2 ± 5.1 |
| This compound | 10 µM | 55.4 ± 6.2 |
| AKT1 siRNA | 30 nM | 60.1 ± 5.8 |
| This compound + AKT1 siRNA | 10 µM + 30 nM | 42.5 ± 7.3 |
Table 2: Relative Protein Expression (Western Blot Quantification)
| Treatment Group | AKT1 Expression | Bcl-2 Expression |
| Vehicle Control (DMSO) | 1.00 (baseline) | 1.00 (baseline) |
| Non-Targeting Control siRNA | 0.98 | 0.99 |
| This compound | 0.95 | 0.45 |
| AKT1 siRNA | 0.15 | 0.51 |
Data are hypothetical and for illustrative purposes only.
The data suggest that knocking down AKT1 phenocopies the effect of this compound on cell viability and Bcl-2 expression, supporting the proposed mechanism.
Experimental Workflow and Protocols
A successful gene knockdown experiment requires careful planning, from siRNA design to validation of the knockdown and analysis of the resulting phenotype.[8][9]
Protocol 1: siRNA Transfection of MCF-7 Cells
This protocol describes the transient knockdown of AKT1 using lipid-based transfection.
Materials:
-
MCF-7 cells
-
DMEM with 10% FBS (antibiotic-free)
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
AKT1 siRNA and non-targeting control siRNA (20 µM stocks)
-
6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed MCF-7 cells in a 6-well plate at a density of 2 x 10^5 cells per well in 2 mL of complete growth medium. Ensure cells are 60-80% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 30 pmol of siRNA (e.g., 1.5 µL of a 20 µM stock) into 125 µL of Opti-MEM medium. Mix gently.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 125 µL of Opti-MEM medium. Mix gently and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX. Mix gently and incubate for 20 minutes at room temperature to allow complexes to form.
-
-
Transfection: Add the 250 µL of siRNA-lipid complex drop-wise to each well containing cells and medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before proceeding with drug treatment or analysis.
Protocol 2: Validation of Gene Knockdown by qPCR and Western Blot
It is crucial to validate the reduction of gene expression at both the mRNA and protein levels.[3][9][10]
A. Quantitative PCR (qPCR) for mRNA Level:
-
RNA Extraction: At 48 hours post-transfection, harvest cells and extract total RNA using an appropriate kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers specific for AKT1 and a housekeeping gene (e.g., GAPDH).
-
Analysis: Calculate the relative expression of AKT1 mRNA using the ΔΔCT method, normalizing to the housekeeping gene and comparing to the non-targeting control siRNA-treated cells.
B. Western Blot for Protein Level:
-
Protein Lysate Preparation: At 72 hours post-transfection, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against Akt1, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity using densitometry software. Normalize target protein levels to the loading control.
References
- 1. envirobiotechjournals.com [envirobiotechjournals.com]
- 2. benchchem.com [benchchem.com]
- 3. Gene Knockdown methods To Determine Gene Function! [biosyn.com]
- 4. siRNA vs shRNA - applications and off-targeting | siTOOLs Biotech Blog [sitoolsbiotech.com]
- 5. What criteria should one use in choosing between siRNA versus shRNA for their studies? [qiagen.com]
- 6. biocompare.com [biocompare.com]
- 7. researchgate.net [researchgate.net]
- 8. A Step-by-Step Procedure to Analyze the Efficacy of siRNA Using Real-Time PCR | Springer Nature Experiments [experiments.springernature.com]
- 9. Designing siRNA and Evaluating Its Effect on RNA Targets Using qPCR and Western Blot | Springer Nature Experiments [experiments.springernature.com]
- 10. licorbio.com [licorbio.com]
Comparative
Rauvotetraphylline C vs. Reserpine: A Comparative Review of Biological Activities
A detailed comparison of the known biological activities of the indole (B1671886) alkaloids Rauvotetraphylline C and reserpine (B192253), supported by available experimental data. This guide is intended for researchers, scientists, and professionals in drug development.
This guide provides a comparative analysis of the biological activities of two indole alkaloids: this compound, a lesser-known compound isolated from Rauvolfia tetraphylla, and reserpine, a well-characterized alkaloid from the same genus. While reserpine has been extensively studied and utilized in medicine, specific biological data for this compound remains largely unavailable in current scientific literature. This comparison, therefore, juxtaposes the established, quantitative biological profile of reserpine with the more general, qualitative information known about the class of rauvotetraphylline alkaloids.
Overview of Compounds
Reserpine is an indole alkaloid that has been historically used for its antihypertensive and antipsychotic properties.[1] Its mechanism of action is well-documented and involves the irreversible blockade of vesicular monoamine transporters (VMAT), leading to the depletion of neurotransmitters such as norepinephrine (B1679862), dopamine (B1211576), and serotonin (B10506) in the central and peripheral nervous systems.[2]
This compound is a more recently identified indole alkaloid, one of five (A-E) isolated from the aerial parts of Rauvolfia tetraphylla.[3] While its chemical structure has been elucidated, specific studies detailing its biological activities and mechanism of action are not yet available. The broader class of indole alkaloids from Rauvolfia species is known to possess a wide range of pharmacological effects, including anti-inflammatory, antihypertensive, anti-cancer, and anti-malarial activities.[4]
Comparative Biological Activity
A direct quantitative comparison of the biological activities of this compound and reserpine is not possible due to the lack of specific experimental data for this compound. The following sections present the known activities of reserpine with quantitative data, contrasted with the general activities reported for the plant extracts and related compounds from which this compound was isolated.
Antihypertensive Activity
Reserpine: The antihypertensive action of reserpine is its most well-known therapeutic effect. It lowers blood pressure by depleting catecholamines from peripheral sympathetic nerve endings, which are involved in controlling heart rate, cardiac contraction force, and peripheral vascular resistance.[2] A proof-of-concept study in patients with refractory hypertension demonstrated that reserpine (0.1 mg daily for 4 weeks) significantly lowered both automated office blood pressure (AOBP) and 24-hour ambulatory blood pressure (ABP).[5][6]
| Parameter | Baseline (mean ± SD) | Post-treatment (mean ± SD) | Mean Reduction (mean ± SD) | p-value |
| Systolic AOBP (mmHg) | 161.5 ± 25.5 | 132.2 ± 13.3 | 29.3 ± 22.2 | 0.023 |
| Diastolic AOBP (mmHg) | 100.0 ± 16.2 | 78.0 ± 10.2 | 22.0 ± 15.8 | 0.019 |
| 24-hour Systolic ABP (mmHg) | 155.2 ± 15.6 | 133.3 ± 10.1 | 21.8 ± 13.4 | - |
| 24-hour Diastolic ABP (mmHg) | 92.5 ± 10.9 | 77.2 ± 6.9 | 15.3 ± 9.6 | - |
Table 1: Antihypertensive Effect of Reserpine in Patients with Refractory Hypertension. [5][6]
This compound: There is no specific data on the antihypertensive activity of this compound. However, extracts from Rauvolfia tetraphylla, the plant source of this compound, are traditionally used to treat hypertension.[7] The genus Rauvolfia is known for producing antihypertensive alkaloids, with reserpine being the most prominent.[4]
Cytotoxic Activity
Reserpine: Recent studies have highlighted the cytotoxic potential of reserpine against various cancer cell lines. It has been shown to induce apoptosis and cell cycle arrest in hormone-independent prostate cancer cells (PC3).[8] In a study on drug-resistant cancer cell lines (KB-ChR-8-5), reserpine demonstrated an IC50 of approximately 80 μM.[2]
| Cell Line | IC50 (μM) |
| KB-ChR-8-5 (drug-resistant cancer) | ~80 |
Table 2: Cytotoxic Activity of Reserpine. [2]
This compound: No specific cytotoxic activity data for this compound is available. However, a study on related compounds, rauvotetraphylline F and 21-epi-rauvotetraphylline H, isolated from the same plant, showed weak cytotoxic activity against five human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW-480) with an IC50 value greater than 40 μM.[9] Crude extracts of Rauvolfia tetraphylla have also demonstrated cytotoxic activity against breast cancer cell lines (MDA-MB-231).[9]
Antibacterial Activity
Reserpine: Reserpine has been shown to possess antibacterial properties and can act as an efflux pump inhibitor in bacteria, which can enhance the efficacy of other antibiotics.[10] A study on methanol (B129727) extracts of Rauvolfia serpentina, which contains reserpine, demonstrated antibacterial activity against several human pathogenic bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
| Staphylococcus aureus | 625 µg/mL | 13 |
| Escherichia coli | 10 mg/mL | - |
Table 3: Antibacterial Activity of Rauvolfia serpentina Methanol Extract. [4][11]
This compound: There is no specific data on the antibacterial activity of this compound. However, crude extracts of Rauvolfia tetraphylla have shown good in-vitro antibacterial activity against both Gram-positive and Gram-negative bacteria.[12]
Signaling Pathways and Mechanisms of Action
Reserpine's Mechanism of Action
Reserpine's primary mechanism of action involves the irreversible inhibition of the H+-coupled vesicular monoamine transporters, VMAT1 and VMAT2. This blockage prevents the uptake and storage of monoamine neurotransmitters (norepinephrine, dopamine, serotonin, and histamine) into synaptic vesicles. The unpackaged neurotransmitters are then degraded by monoamine oxidase (MAO) in the cytoplasm, leading to a depletion of these neurotransmitters at the nerve terminal. The reduction in norepinephrine in the sympathetic nervous system leads to a decrease in heart rate and dilation of blood vessels, resulting in its antihypertensive effect. In the central nervous system, the depletion of dopamine and serotonin can affect mood and behavior.
Caption: Mechanism of action of reserpine.
This compound's Mechanism of Action
The mechanism of action for this compound has not been determined.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a general representation of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay used to assess cell viability and cytotoxicity.
Caption: General workflow for an MTT cytotoxicity assay.
Conclusion
Reserpine is a well-characterized indole alkaloid with established antihypertensive, cytotoxic, and antibacterial activities, supported by extensive quantitative data and a clearly defined mechanism of action. In contrast, this compound, a more recently discovered member of the same alkaloid family, remains largely uncharacterized in terms of its biological functions. While the broader class of compounds from Rauvolfia tetraphylla shows promise in various pharmacological areas, specific experimental data for this compound is critically lacking.
Future research should focus on the biological evaluation of this compound to determine its potential therapeutic activities and mechanisms of action. Such studies would enable a direct and meaningful comparison with reserpine and other related alkaloids, potentially uncovering new therapeutic leads. Until then, any discussion of the comparative biological activity of this compound is speculative and based on the general properties of its chemical class and plant origin.
References
- 1. Antioxidative hypoglycemic herbal medicines with in vivo and in vitro activity against C-reactive protein; a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijper.org [ijper.org]
- 3. eijppr.com [eijppr.com]
- 4. researchgate.net [researchgate.net]
- 5. Reserpine Substantially Lowers Blood Pressure in Patients With Refractory Hypertension: A Proof-of-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reserpine Substantially Lowers Blood Pressure in Patients With Refractory Hypertension: A Proof-of-Concept Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Reserpine Induces Apoptosis and Cell Cycle Arrest in Hormone Independent Prostate Cancer Cells through Mitochondrial Membrane Potential Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. envirobiotechjournals.com [envirobiotechjournals.com]
- 10. Inhibition of Antibiotic Efflux in Bacteria by the Novel Multidrug Resistance Inhibitors Biricodar (VX-710) and Timcodar (VX-853) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academicjournals.org [academicjournals.org]
- 12. Evaluation of in-vitro antibacterial activity and anti-inflammatory activity for different extracts of Rauvolfia tetraphylla L. root bark - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Rauvotetraphylline A-E Alkaloids: A Guide for Researchers
A detailed examination of the cytotoxic potential of five related indole (B1671886) alkaloids isolated from Rauvolfia tetraphylla. This guide provides a comparative overview of their activity, experimental protocols, and the foundational context of their discovery for researchers in pharmacology and drug development.
Rauvotetraphylline A, B, C, D, and E are five distinct monoterpene indole alkaloids that have been isolated from the aerial parts of Rauvolfia tetraphylla, a plant species known for its rich history in traditional medicine.[1][2] The characterization of these compounds has opened avenues for investigating their potential pharmacological activities. This guide focuses on the comparative analysis of their cytotoxic effects, drawing from the primary scientific literature that introduced these alkaloids.
Cytotoxic Activity: A Comparative Overview
Initial pharmacological screening of Rauvotetraphylline A-E focused on their potential as cytotoxic agents against a panel of human cancer cell lines. The study conducted by Gao et al. (2012) provides the only direct comparative data available for these five specific alkaloids.[1][3][4][5]
The alkaloids were tested for their in vitro cytotoxic activity against the following five human cancer cell lines:
-
HL-60: Human myeloid leukemia
-
SMMC-7721: Human hepatocellular carcinoma
-
A-549: Human lung cancer
-
MCF-7: Human breast cancer
-
SW-480: Human colon cancer
The results from this initial screening were uniform across all five compounds.
Data Presentation: In Vitro Cytotoxicity of Rauvotetraphylline A-E
| Alkaloid | Cell Line | IC50 (μM) |
| Rauvotetraphylline A | HL-60, SMMC-7721, A-549, MCF-7, SW-480 | > 40 |
| Rauvotetraphylline B | HL-60, SMMC-7721, A-549, MCF-7, SW-480 | > 40 |
| Rauvotetraphylline C | HL-60, SMMC-7721, A-549, MCF-7, SW-480 | > 40 |
| Rauvotetraphylline D | HL-60, SMMC-7721, A-549, MCF-7, SW-480 | > 40 |
| Rauvotetraphylline E | HL-60, SMMC-7721, A-549, MCF-7, SW-480 | > 40 |
Conclusion from Cytotoxicity Screening: Based on the available data, Rauvotetraphylline A-E did not exhibit significant cytotoxic activity against the tested human cancer cell lines, with IC50 values all exceeding 40 μM. This suggests that their potential as standalone anticancer agents is limited, at least against these specific cell lines and under the experimental conditions used.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the analysis of Rauvotetraphylline alkaloids.
In Vitro Cytotoxicity Assay (MTT Method)
This protocol is based on the methodology described for the evaluation of Rauvotetraphylline A-E.[5]
1. Cell Culture:
-
The human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW-480) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 1 × 10^4 cells per well and allowed to adhere for 24 hours.
-
The Rauvotetraphylline alkaloids, dissolved in a suitable solvent (e.g., DMSO), are added to the wells at various concentrations. The final solvent concentration should be non-toxic to the cells.
-
The plates are incubated for a further 72 hours.
-
After the incubation period, 20 μL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.[6][7][8]
-
The plates are incubated for an additional 4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[6][7]
-
The medium is then removed, and the formazan crystals are dissolved in 150 μL of DMSO.
-
The absorbance is measured at a wavelength of 492 nm using a microplate reader.
3. Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Visualizations
Logical Relationship of the Discovery and Evaluation of Rauvotetraphylline A-E
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. html.rhhz.net [html.rhhz.net]
- 4. Rauvotetraphyllines A-E, new indole alkaloids from Rauvolfia tetraphylla - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT (Assay protocol [protocols.io]
Rauvotetraphylline C vs synthetic analogs structure-activity relationship
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Rauvotetraphylline C, a natural indole (B1671886) alkaloid, and its structurally related analogs. The focus is on its cytotoxic activity against various cancer cell lines, presenting the available experimental data and discussing the limited understanding of its structure-activity relationship (SAR).
Introduction
This compound is a monoterpenoid indole alkaloid isolated from the aerial parts of Rauvolfia tetraphylla.[1][2] It belongs to a class of five related compounds, Rauvotetraphyllines A-E, which share a common structural scaffold.[1][2] While extracts of Rauvolfia tetraphylla have shown a range of biological activities, including anticancer and anti-inflammatory effects, the specific activity of the isolated constituents is less well-documented.[1] This guide synthesizes the available data on the cytotoxic profile of this compound and its natural analogs.
Cytotoxicity Profile of Rauvotetraphyllines
Initial cytotoxic screening of this compound and its co-isolated analogs (A, B, D, and E) has been conducted. The results indicate a general lack of potent cytotoxic activity against a panel of five human cancer cell lines.
| Compound | HL-60 (Leukemia) IC₅₀ (µM) | SMMC-7721 (Hepatoma) IC₅₀ (µM) | A-549 (Lung Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) | SW-480 (Colon Cancer) IC₅₀ (µM) |
| This compound | >40 | >40 | >40 | >40 | >40 |
| Rauvotetraphylline A | >40 | >40 | >40 | >40 | >40 |
| Rauvotetraphylline B | >40 | >40 | >40 | >40 | >40 |
| Rauvotetraphylline D | >40 | >40 | >40 | >40 | >40 |
| Rauvotetraphylline E | >40 | >40 | >40 | >40 | >40 |
| Data sourced from a review citing the original isolation paper by Gao et al., 2012.[1] |
Structure-Activity Relationship (SAR)
Currently, there is a notable absence of published research on the synthesis of this compound analogs and, consequently, no established structure-activity relationship for this specific compound. The initial screening of the naturally occurring Rauvotetraphyllines A-E suggests that the variations among their structures do not impart significant cytotoxic potency, at least against the cell lines tested.
To provide a broader context, the general SAR of related Rauvolfia alkaloids, such as those of the yohimbine (B192690) and ajmaline (B190527) type, has been more extensively studied. However, direct extrapolation of these findings to this compound is not feasible without dedicated synthetic and biological evaluation efforts.
Experimental Protocols
The cytotoxicity data presented in this guide was obtained using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay Protocol (General Description)
-
Cell Seeding: Human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW-480) are seeded into 96-well plates at a specific density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (Rauvotetraphyllines A-E) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability compared to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Structural Comparison of Rauvotetraphyllines
The following diagram illustrates the core structure of the Rauvotetraphylline class and highlights the key structural differences between the analogs.
Caption: Chemical structures of this compound and its natural analogs A, B, D, and E.
Logical Relationship: Cytotoxicity Evaluation Workflow
The following diagram outlines the logical workflow for the initial cytotoxic evaluation of this compound and its analogs.
Caption: Workflow for the cytotoxic evaluation of Rauvotetraphyllines.
Conclusion and Future Directions
The currently available data indicates that this compound and its closely related natural analogs (A, B, D, and E) do not exhibit significant cytotoxic activity against the tested human cancer cell lines. The lack of synthetic analogs has, to date, precluded any meaningful structure-activity relationship studies.
Future research in this area would benefit from:
-
Broader Biological Screening: Evaluating the activity of this compound against a more diverse panel of cancer cell lines and in other disease models (e.g., anti-inflammatory, antiviral, or neuroactivity assays) to identify potential therapeutic applications.
-
Synthesis of Analogs: The development of a synthetic route to this compound and its derivatives is crucial for conducting systematic SAR studies. This would enable the exploration of how modifications to different parts of the molecule impact its biological activity.
-
Mechanism of Action Studies: Should any significant biological activity be identified, further studies to elucidate the underlying mechanism of action would be warranted.
References
Comparative Pharmacology of Rauvolfia tetraphylla Alkaloids: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the key alkaloids found in Rauvolfia tetraphylla, a plant with a rich history in traditional medicine. The focus is on the distinct pharmacological profiles of reserpine (B192253), yohimbine (B192690), and ajmalicine (B1678821), offering a valuable resource for researchers in pharmacology and drug development. This document summarizes their mechanisms of action, receptor binding affinities, and physiological effects, supported by experimental data and detailed protocols.
Key Alkaloids and Their Primary Pharmacological Actions
Rauvolfia tetraphylla is a source of numerous indole (B1671886) alkaloids, with reserpine, yohimbine, and ajmalicine being among the most pharmacologically significant.[1][2] While structurally related, these compounds exhibit markedly different mechanisms of action, leading to distinct therapeutic applications and side-effect profiles.
-
Reserpine: Primarily known for its antihypertensive and antipsychotic effects, reserpine acts as an irreversible inhibitor of the vesicular monoamine transporter 2 (VMAT2).[3][4] This action leads to the depletion of monoamine neurotransmitters such as norepinephrine (B1679862), dopamine, and serotonin (B10506) from nerve terminals.[2][5]
-
Yohimbine: In contrast to reserpine, yohimbine functions as a selective antagonist of α2-adrenergic receptors.[6] By blocking these presynaptic autoreceptors, it increases the release of norepinephrine, resulting in sympathomimetic effects.[6]
-
Ajmalicine (Raubasine): This alkaloid is recognized for its antihypertensive properties, which stem from its selective antagonism of α1-adrenergic receptors.[7] This selectivity leads to vasodilation and a reduction in blood pressure.[7]
Comparative Quantitative Data
The following table summarizes the receptor and transporter binding affinities of the key alkaloids from Rauvolfia tetraphylla. This data provides a quantitative basis for understanding their distinct pharmacological profiles.
| Alkaloid | Target | Receptor/Transporter Subtype | Binding Affinity (Ki) | Primary Effect |
| Reserpine | Vesicular Monoamine Transporter 2 (VMAT2) | - | ~ Sub-nanomolar to 173 nM | Inhibition of monoamine uptake |
| Yohimbine | α2-Adrenergic Receptor | α2A | 1.4 nM | Antagonism |
| α2B | 7.1 nM | Antagonism | ||
| α2C | 0.88 nM | Antagonism | ||
| α1-Adrenergic Receptor | - | Moderate affinity | Antagonism | |
| Serotonin Receptors | 5-HT1A, 5-HT1B, 5-HT1D | Moderate affinity | Partial Agonist/Antagonist | |
| Dopamine Receptors | D2, D3 | Moderate affinity | Antagonism | |
| Ajmalicine | α1-Adrenergic Receptor | - | High affinity (selective over α2) | Antagonism |
Signaling Pathways
The distinct pharmacological effects of these alkaloids are a direct result of their interaction with different signaling pathways.
Reserpine: VMAT2 Inhibition
Reserpine's mechanism involves the irreversible blockade of VMAT2, a transporter responsible for packaging monoamine neurotransmitters into synaptic vesicles. This leads to their depletion and reduced neurotransmission.
Yohimbine: α2-Adrenergic Receptor Antagonism
Yohimbine acts on the Gi-coupled α2-adrenergic receptor. By blocking this receptor, it prevents the inhibition of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels and enhanced norepinephrine release.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Reserpine-induced Reduction in Norepinephrine Transporter Function Requires Catecholamine Storage Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Rauvotetraphylline C and Ajmaline for Researchers
An Objective Guide for Scientists and Drug Development Professionals
In the realm of alkaloid pharmacology, compounds derived from the Rauvolfia genus have long been a source of significant therapeutic agents. This guide provides a detailed, data-driven comparison of two such indole (B1671886) alkaloids: Rauvotetraphylline C and ajmaline (B190527). While both originate from Rauvolfia species, the available scientific literature reveals distinct and divergent biological activity profiles, with ajmaline being a well-characterized antiarrhythmic agent and this compound showing preliminary evidence of cytotoxic activity. This comparison aims to furnish researchers, scientists, and drug development professionals with a clear, objective overview of their respective properties based on published experimental data.
Chemical and Physical Properties
A fundamental comparison begins with the basic chemical and physical properties of this compound and ajmaline.
| Property | This compound | Ajmaline |
| Source | Rauvolfia tetraphylla[1] | Rauvolfia serpentina[2] |
| Chemical Formula | C₂₈H₃₄N₂O₇[1] | C₂₀H₂₆N₂O₂[2] |
| Molecular Weight | 510.58 g/mol [1] | 326.44 g/mol [2] |
| Classification | Monoterpenoid Indole Alkaloid | Class Ia Antiarrhythmic Agent, Indole Alkaloid[2] |
Comparative Biological Activity
The primary differentiator between this compound and ajmaline lies in their observed biological activities. Ajmaline has been extensively studied for its effects on cardiac electrophysiology, while the limited research on this compound points towards cytotoxic effects.
Cardiovascular Effects of Ajmaline
Ajmaline is a potent blocker of cardiac ion channels, a mechanism that underlies its antiarrhythmic properties.[3] Its primary action is on the fast sodium channels (INa), but it also affects several potassium and calcium channels.[3] This multi-channel blockade contributes to its clinical efficacy in diagnosing Brugada syndrome and managing certain tachyarrhythmias.[2][3]
Table of Ajmaline IC₅₀ Values on Cardiac Ion Channels
| Ion Channel | IC₅₀ (µM) | Cell Type |
| Kv1.5 | 1.70 | Mammalian cell line |
| Kv4.3 | 2.66 | Mammalian cell line |
| Fast Sodium Current (INa) | 27.8 (at -75 mV holding potential) | Rat ventricular myocytes[3] |
| 47.2 (at -120 mV holding potential) | Rat ventricular myocytes[3] | |
| L-type Calcium Current (ICa-L) | 70.8 | Rat ventricular myocytes[3] |
| Transient Outward K⁺ Current (Ito) | 25.9 | Rat ventricular myocytes[3] |
| ATP-sensitive K⁺ Current (IK(ATP)) | 13.3 | Rat ventricular myocytes[3] |
No publicly available data on the cardiovascular effects of this compound was found during the literature search for this guide.
Cytotoxic Activity
While ajmaline's primary therapeutic application is in cardiology, some studies have investigated its cytotoxic potential. In contrast, the only available biological data for this compound is related to its in vitro cytotoxicity against a panel of human cancer cell lines.
Table of In Vitro Cytotoxicity (IC₅₀)
| Compound | HL-60 (Leukemia) | SMMC-7721 (Hepatoma) | A-549 (Lung) | MCF-7 (Breast) | SW-480 (Colon) | Other Cancer Cell Lines |
| This compound | >40 µM | >40 µM | >40 µM | >40 µM | >40 µM | - |
| Ajmaline | - | - | 0.3-8.3 µM | 0.3-8.3 µM | - | KB, PC-3, LNCaP, MDA-MB-231, HT-29, HCT 116 (0.3-8.3 µM)[2] |
Mechanism of Action
The distinct biological activities of this compound and ajmaline stem from their different molecular targets and mechanisms of action.
Ajmaline: Cardiac Ion Channel Blockade
Ajmaline's antiarrhythmic effect is a direct consequence of its ability to block multiple cardiac ion channels. The blockade of fast sodium channels slows the upstroke of the cardiac action potential, while its interaction with potassium channels prolongs the action potential duration. This modulation of cardiac electrophysiology helps to suppress abnormal heart rhythms.
This compound: Undetermined Mechanism of Cytotoxicity
The mechanism by which this compound exerts its cytotoxic effects has not yet been elucidated in the available literature. Further research is required to identify its molecular targets and signaling pathways.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Ajmaline
The following is a synthesized protocol for determining the effects of ajmaline on cardiac ion channels in isolated ventricular myocytes, based on methodologies described in the literature.[3]
1. Cell Isolation:
-
Adult rat ventricular myocytes are isolated by enzymatic digestion using collagenase and protease.
-
Hearts are cannulated and retrogradely perfused with a calcium-free buffer, followed by an enzyme-containing solution.
-
The digested ventricular tissue is minced and gently agitated to release single myocytes.
2. Electrophysiological Recording:
-
The whole-cell patch-clamp technique is employed using a patch-clamp amplifier and data acquisition system.
-
Borosilicate glass pipettes with a resistance of 2-4 MΩ are filled with an appropriate internal solution.
-
Myocytes are placed in a recording chamber on the stage of an inverted microscope and superfused with an external solution.
-
A gigaohm seal is formed between the pipette tip and the cell membrane, and the membrane is then ruptured to achieve the whole-cell configuration.
3. Voltage-Clamp Protocols and Data Analysis:
-
Specific voltage-clamp protocols are applied to isolate and record individual ionic currents (e.g., INa, ICa-L, IK).
-
To measure INa, cells are held at a holding potential of -120 mV and depolarized to various test potentials.
-
To measure ICa-L, cells are held at -40 mV to inactivate sodium channels and then depolarized.
-
To measure potassium currents, specific blockers and voltage protocols are used to isolate the current of interest.
-
Ajmaline is applied at various concentrations to the external solution.
-
The peak current amplitude at each concentration is measured and normalized to the control current.
-
The concentration-response data are fitted to a Hill equation to determine the IC₅₀ value.
Summary and Future Directions
This comparative guide highlights the current state of knowledge regarding this compound and ajmaline. Ajmaline is a well-established pharmacological tool and therapeutic agent with a clearly defined mechanism of action on cardiac ion channels. In contrast, this compound is a much less studied compound with preliminary data suggesting weak cytotoxic activity.
For researchers in drug development, this guide underscores the diverse pharmacological potential within the same class of natural products. The distinct profiles of these two alkaloids suggest different avenues for further investigation:
-
For Ajmaline: Further studies could focus on refining its therapeutic window, exploring its effects on a wider range of ion channel subtypes, and investigating potential synergistic effects with other antiarrhythmic drugs.
-
For this compound: The priority is to conduct broader screening to identify its primary biological targets and mechanism of action. Given that other Rauvolfia alkaloids exhibit cardiovascular effects, it would be valuable to investigate whether this compound has any subtle, yet undiscovered, cardiotonic or vasorelaxant properties. Furthermore, its cytotoxic activity, although modest in the initial screen, could be explored against a wider panel of cancer cell lines and in combination with other chemotherapeutic agents.
References
- 1. Technical Applications of Microelectrode Array and Patch Clamp Recordings on Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ajmaline, Oxindole, and Cytotoxic Macroline-Akuammiline Bisindole Alkaloids from Alstonia penangiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unraveling the Contrasting Biological Profiles of Rauwolfia Alkaloid Isomers: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced differences between stereoisomers is critical for targeted therapeutic development. This guide provides a detailed comparison of the differential effects of yohimbine (B192690) and its diastereomers, rauwolscine (B89727) and corynanthine (B1669447), alkaloids derived from the Rauwolfia genus. While the initial query for "Rauvotetraphylline" did not yield a specific compound, the extensive research on the isomers of the well-known Rauwolfia alkaloid yohimbine offers a compelling case study in stereoselectivity and its pharmacological consequences.
This publication delves into the distinct receptor binding affinities, functional activities, and resulting physiological effects of these three isomers. The information presented is supported by experimental data, detailed methodologies for key assays, and visual representations of the involved signaling pathways to facilitate a comprehensive understanding.
Comparative Analysis of Receptor Binding Affinities
The differential pharmacological effects of yohimbine, rauwolscine, and corynanthine stem primarily from their stereoselective interactions with adrenergic receptors. Quantitative data from radioligand binding assays reveal a clear divergence in their affinity for α1 and α2-adrenergic receptor subtypes.
| Compound | α1-Adrenergic Receptor (pA2) | α2-Adrenergic Receptor (pA2) | Receptor Selectivity | Reference |
| Yohimbine | 5.0 - 7.0 | 7.0 - 9.0 | α2 > α1 | [1] |
| Rauwolscine | 5.0 - 7.0 | 7.5 - 8.5 | α2 > α1 | [1] |
| Corynanthine | 6.5 - 7.4 | 4.0 - 6.0 | α1 > α2 | [1] |
As the data indicates, yohimbine and its isomer rauwolscine are potent and selective antagonists for the α2-adrenergic receptor, while corynanthine displays preferential antagonism for the α1-adrenergic receptor[1]. This disparity in receptor affinity is the foundation of their distinct physiological effects. Furthermore, these isomers also exhibit varying affinities for serotonin (B10506) (5-HT) receptors, which contributes to their complex pharmacological profiles[2][3][4][5]. For instance, yohimbine and rauwolscine have been shown to act as partial agonists at 5-HT1A receptors[4].
Differential Functional and Physiological Effects
The contrasting receptor affinities of these isomers translate into markedly different functional outcomes, particularly in the cardiovascular system.
Effects on Blood Pressure and Heart Rate
-
Yohimbine and Rauwolscine (α2-Antagonists): By blocking presynaptic α2-adrenergic autoreceptors, these isomers increase the release of norepinephrine (B1679862) from nerve terminals. This leads to an increase in sympathetic outflow, often resulting in elevated blood pressure and heart rate, particularly in conscious subjects[6][7].
-
Corynanthine (α1-Antagonist): In contrast, by blocking postsynaptic α1-adrenergic receptors on vascular smooth muscle, corynanthine inhibits vasoconstriction induced by norepinephrine. This action typically leads to a decrease in blood pressure[6].
Experimental data from studies on anesthetized rats demonstrates these opposing effects. Intravenous administration of corynanthine produced the most potent hypotensive (blood pressure-lowering) effect, followed by yohimbine and rauwolscine[6]. Conversely, in conscious rats, intraventricular injection of rauwolscine and yohimbine led to a more pronounced increase in heart rate compared to corynanthine[6].
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay for Adrenergic Receptor Affinity
This protocol outlines a standard method for determining the binding affinity of the yohimbine isomers to α-adrenergic receptors in rat brain tissue.
1. Membrane Preparation:
- Rat brains are homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
- The resulting supernatant is then centrifuged at high speed to pellet the cell membranes.
- The membrane pellet is washed and resuspended in an appropriate assay buffer.
- Protein concentration is determined using a standard method like the Bradford assay.
2. Competitive Binding Assay:
- A constant concentration of a radiolabeled ligand specific for the receptor of interest (e.g., [3H]-prazosin for α1 or [3H]-clonidine for α2) is used.
- Increasing concentrations of the unlabeled isomer (yohimbine, rauwolscine, or corynanthine) are added to the membrane preparation along with the radioligand.
- The mixture is incubated to allow binding to reach equilibrium.
- The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
- The radioactivity retained on the filter, representing the bound ligand, is measured using a scintillation counter.
3. Data Analysis:
- The concentration of the isomer that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
- The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Signaling Pathways and Visualizations
The differential effects of these isomers are rooted in their modulation of distinct G-protein coupled receptor (GPCR) signaling cascades.
α1-Adrenergic Receptor Signaling
Activation of α1-adrenergic receptors, which are coupled to Gq proteins, initiates a signaling cascade that leads to an increase in intracellular calcium and the activation of protein kinase C (PKC)[8][9][10]. This pathway is primarily responsible for smooth muscle contraction.
α2-Adrenergic Receptor Signaling
α2-adrenergic receptors are coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels[9][11]. Presynaptically, this results in the inhibition of further norepinephrine release, a form of negative feedback.
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative analysis of these isomers.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological and biochemical properties of isomeric yohimbine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Partial agonist properties of rauwolscine and yohimbine for the inhibition of adenylyl cyclase by recombinant human 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Yohimbine and rauwolscine inhibit 5-hydroxytryptamine-induced contraction of large coronary arteries of calf through blockade of 5 HT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Yohimbine diastereoisomers: cardiovascular effects after central and peripheral application in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Alpha 1 vs Alpha 2 | Power [withpower.com]
- 9. CV Pharmacology | Alpha-Adrenoceptor Agonists (α-agonists) [cvpharmacology.com]
- 10. Alpha1 and Alpha 2 receptors | Herman Ostrow Orofacial Pain and Oral Medicine Wiki [wiki.ostrowonline.usc.edu]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationships of Rauwolfia Alkaloids and Their Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of key Rauwolfia alkaloids, with a focus on ajmaline (B190527) and yohimbine (B192690) derivatives. Due to the limited availability of systematic SAR studies on Rauvotetraphylline itself, this guide leverages the more extensive research on its closely related structural analogs to elucidate the key molecular features governing their antiarrhythmic and vasorelaxant properties. The experimental data and protocols presented herein are intended to serve as a valuable resource for the rational design of novel cardiovascular agents.
Key Insights into the Structure-Activity Relationships of Rauwolfia Alkaloids
The pharmacological versatility of Rauwolfia alkaloids stems from their complex indole (B1671886) alkaloid scaffold, which allows for a wide range of structural modifications that can significantly impact their biological activity. Key areas of modification include the substitution patterns on the indole nucleus, the stereochemistry of the various chiral centers, and the nature of the substituents on the nitrogen atoms.
Ajmaline Derivatives: Modulating Antiarrhythmic Activity
Ajmaline, a well-established Class Ia antiarrhythmic agent, primarily exerts its effects by blocking voltage-gated sodium channels.[1][2] Structure-activity relationship studies on ajmaline analogs have revealed that modifications to the N(4)-position can dramatically influence potency.
Table 1: Antiarrhythmic Activity of Ajmaline and its N(4)-Propyl Derivative
| Compound | Modification | Biological Activity | Reference |
| Ajmaline | Parent Alkaloid | Antiarrhythmic agent | [3] |
| N(4)-propylajmalinium (NPA) salts | Quaternization of N(4) with a propyl group | Significantly exceeds the activity of the parent alkaloid | [3] |
The quaternization of the N(4)-nitrogen in ajmaline to form N(4)-propylajmalinium (NPA) salts leads to a significant enhancement of antiarrhythmic activity.[3] This suggests that a positive charge at this position is crucial for the interaction with the target ion channel.
Further investigation into the ion channel blocking activity of ajmaline has provided quantitative data on its effects on both sodium and potassium channels.
Table 2: Ion Channel Blocking Activity of Ajmaline in Skeletal Muscle Fibres
| Ion Channel | IC50 (µM) | Reference |
| Voltage-gated Na+ channels (INa) | ~23 | [4] |
| Voltage-gated K+ channels (IK) | ~9 | [4] |
These findings indicate that ajmaline possesses a higher affinity for potassium channels than for sodium channels in skeletal muscle, although its primary antiarrhythmic effect in cardiac tissue is attributed to sodium channel blockade.[1][4][5]
Yohimbine Derivatives: Targeting Adrenergic Receptors for Vasorelaxation
Yohimbine and its derivatives are known for their ability to block α-adrenergic receptors, leading to vasodilation and a decrease in blood pressure. The structure-activity relationship of yohimbine analogs has been explored in detail, revealing the importance of specific structural features for their affinity and selectivity towards α1- and α2-adrenoceptors.
Table 3: Relative Potency of Yohimbine Analogs in Blocking α-Adrenoceptors
| Compound | Relative Potency (Epinephrine Blockade) | α1-Adrenoceptor Blocking Potency | α2-Adrenoceptor Blocking Potency | Reference |
| Yohimbine | ++++ | +++ | ++++ | [6] |
| (-)-Indoloquinolizidine | +++ | ++++ | ++ | [6] |
| Dihydrocorynantheine | ++ | ++ | + | [6] |
| β-Yohimbine | ++ | + | +++ | [6] |
Potency is indicated on a scale from + (least potent) to ++++ (most potent).
The data indicates that subtle stereochemical changes, such as the inversion of the C17 hydroxyl group from α (yohimbine) to β (β-yohimbine), can significantly alter the selectivity profile. Furthermore, the indoloquinolizidine core is a key determinant of activity.
Experimental Protocols
Adrenaline-Induced Arrhythmia in Rats
This in vivo model is widely used to evaluate the antiarrhythmic potential of test compounds.
Procedure:
-
Male Wistar rats are anesthetized, typically with an intraperitoneal injection of thiopental (B1682321) (75 mg/kg).[7]
-
The test compound or vehicle is administered, often intravenously or intraperitoneally, at a predetermined time before the arrhythmogenic challenge.[7]
-
Arrhythmia is induced by an intravenous injection of adrenaline (e.g., 20 µg/kg).[7]
-
The electrocardiogram (ECG) is continuously recorded to monitor for the occurrence, duration, and severity of arrhythmias, including ventricular premature beats, ventricular tachycardia, and ventricular fibrillation.[8][9]
-
The antiarrhythmic efficacy of the test compound is determined by its ability to prevent or reduce the incidence and duration of adrenaline-induced arrhythmias compared to the control group.
Vasorelaxant Activity in Isolated Rat Aorta
This ex vivo method assesses the ability of a compound to induce relaxation of pre-contracted arterial smooth muscle.
Procedure:
-
Thoracic aortas are isolated from male Wistar rats and cut into rings.
-
The aortic rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a 95% O2 / 5% CO2 mixture.
-
The rings are pre-contracted with a vasoconstrictor agent, such as phenylephrine (B352888) or methoxamine.[6]
-
Once a stable contraction is achieved, the test compound is added to the organ bath in a cumulative manner.
-
The isometric tension of the aortic rings is recorded, and the vasorelaxant effect is expressed as the percentage of relaxation of the pre-contracted tension.
-
The potency of the compound is often expressed as the EC50 value, which is the concentration required to produce 50% of the maximal relaxation.
Visualizing the Mechanism of Action
The following diagrams illustrate the key signaling pathways involved in the antiarrhythmic and vasorelaxant effects of Rauwolfia alkaloids.
References
- 1. Decoding ajmaline: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. NA+- and K+-channels as molecular targets of the alkaloid ajmaline in skeletal muscle fibres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship of yohimbine and its related analogs in blocking alpha-1 and alpha-2 adrenoceptors: a comparative study of cardiovascular activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of adrenaline pretreatment on the arrhythmias observed following ischemia and reperfusion in conscious and anesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Safety Operating Guide
Navigating the Disposal of Rauvotetraphylline C: A Procedural Guide for Laboratory Professionals
The proper disposal of Rauvotetraphylline C, a compound utilized in research and drug development, is a critical component of laboratory safety and environmental responsibility. Due to the limited availability of a specific Safety Data Sheet (SDS), it is imperative to handle this compound with caution, treating it as a potentially hazardous substance. This guide provides a comprehensive, step-by-step approach to its disposal, ensuring the safety of personnel and compliance with regulatory standards.
Prudent Handling and Personal Protective Equipment (PPE)
Given the absence of specific toxicity data, a conservative approach to handling this compound is essential. Researchers should adhere to the general handling precautions for potent research compounds. This includes the use of appropriate Personal Protective Equipment (PPE) to minimize exposure.
Recommended PPE for Handling this compound:
| PPE Component | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or aerosols. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | A properly fitted respirator (e.g., N95 or higher) may be necessary if handling the compound as a powder or if there is a risk of aerosolization. | To prevent inhalation. |
Step-by-Step Disposal Protocol
The disposal of this compound should be managed through an institution's Environmental Health and Safety (EHS) department or equivalent authority. The following protocol outlines the general steps for preparing the compound for disposal.
-
Waste Identification and Segregation :
-
Treat all waste containing this compound (e.g., unused compound, contaminated labware, solutions) as hazardous chemical waste.
-
Do not mix this waste with non-hazardous trash or other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Containerization :
-
Use a dedicated, leak-proof, and chemically compatible waste container.
-
For solid waste (e.g., contaminated gloves, weigh boats), a securely sealed bag or container is appropriate.
-
For liquid waste (e.g., solutions containing the compound), use a sealed, non-reactive container.
-
-
Labeling :
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate quantity or concentration of the compound in the waste.
-
Note any other hazardous components in the waste mixture (e.g., solvents).
-
Attach a completed hazardous waste tag as required by your institution.
-
-
Storage :
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from general laboratory traffic.
-
-
Disposal Request :
-
Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.
-
Follow their specific procedures for waste pickup requests.
-
Decision Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Experimental Protocol: Preparing this compound Waste for Disposal
This protocol details the steps for preparing a small quantity of unused this compound and associated contaminated materials for disposal.
Materials:
-
Waste this compound (solid or in solution)
-
Contaminated items (e.g., pipette tips, microfuge tubes, gloves)
-
Appropriate hazardous waste container
-
Hazardous waste labels/tags
-
Personal Protective Equipment (PPE) as specified above
Procedure:
-
Don PPE : Before handling any waste materials, put on your gloves, eye protection, and lab coat.
-
Prepare Waste Container : Obtain a designated hazardous waste container that is appropriate for the type and volume of waste. Ensure it is clean and has a secure lid.
-
Consolidate Waste :
-
Carefully transfer any remaining solid this compound into the waste container.
-
If the compound is in solution, pour the solution into a liquid waste container. Do not overfill the container (a general rule is to fill to no more than 80% capacity).
-
Place all disposables that have come into contact with this compound (e.g., weigh paper, pipette tips, contaminated wipes) into a solid waste container.
-
-
Seal and Label :
-
Securely close the lid of the waste container.
-
Affix a hazardous waste label to the container. Fill out all required information, including the full chemical name ("this compound"), an estimate of the quantity, and the date.
-
-
Decontaminate Work Area : Wipe down the work surface where the waste was handled with an appropriate solvent (e.g., 70% ethanol), and dispose of the cleaning materials as hazardous waste.
-
Remove PPE and Wash Hands : Remove your PPE, disposing of the gloves as hazardous waste. Wash your hands thoroughly with soap and water.
-
Store for Pickup : Place the sealed and labeled waste container in your lab's designated satellite accumulation area to await pickup by EHS personnel.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
Personal protective equipment for handling Rauvotetraphylline C
Essential Safety and Handling of Rauvotetraphylline C
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, a member of the Rauwolfia alkaloid family. By offering procedural, step-by-step guidance, this document aims to be a preferred source for laboratory safety and chemical handling information, building trust by providing value beyond the product itself.
Hazard Identification and Personal Protective Equipment
Quantitative Data Summary: Hazard and PPE Recommendations
| Hazard Classification (Assumed) | Personal Protective Equipment (PPE) | Engineering Controls |
| Acute Toxicity (Oral, Dermal, Inhalation) | Gloves: Chemical-resistant (e.g., Nitrile) | Ventilation: Use in a well-ventilated area or a chemical fume hood. |
| Skin Corrosion/Irritation | Lab Coat: Standard laboratory coat. | Eyewash Station: Readily accessible. |
| Serious Eye Damage/Eye Irritation | Eye Protection: Safety glasses with side shields or goggles. | Safety Shower: Readily accessible. |
| Respiratory Sensitization | Respiratory Protection: Use a NIOSH-approved respirator if ventilation is inadequate or for handling large quantities. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Ensure a chemical fume hood is operational and available.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.
-
Prepare all necessary equipment and reagents before handling the compound.
2. Donning Personal Protective Equipment (PPE):
-
Wear a clean, buttoned lab coat.
-
Put on chemical-resistant gloves (Nitrile is a suitable choice). Ensure gloves are inspected for any tears or defects.
-
Wear safety glasses with side shields or chemical splash goggles.
-
If there is a risk of aerosol generation and ventilation is insufficient, a NIOSH-approved respirator should be used.
3. Handling this compound:
-
Conduct all manipulations of solid or dissolved this compound within a chemical fume hood to minimize inhalation exposure.
-
Avoid direct contact with skin, eyes, and clothing.
-
Use a spatula or other appropriate tools to handle the solid compound. Avoid creating dust.
-
If preparing solutions, add the solid to the solvent slowly to prevent splashing.
4. Post-Handling Procedures:
-
After handling, decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Carefully remove gloves and dispose of them in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water.
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weighing paper, gloves, pipette tips) should be placed in a clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
2. Container Labeling:
-
All waste containers must be labeled with "Hazardous Waste" and the full chemical name "this compound".
-
The label should also indicate the primary hazard (e.g., "Toxic").
3. Storage:
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure containers are kept closed except when adding waste.
4. Disposal:
-
Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
Experimental Protocols and Signaling Pathways
While specific experimental protocols for this compound are not widely published, general methodologies for studying the biological activity of Rauwolfia alkaloids can be adapted.
General Experimental Workflow for Assessing Bioactivity
The following workflow outlines a general approach for investigating the biological effects of a compound like this compound in a laboratory setting.
Caption: General experimental workflow for in vitro bioactivity assessment.
Antihypertensive Signaling Pathway of Rauwolfia Alkaloids
Rauwolfia alkaloids are known for their antihypertensive effects, which are mediated through various signaling pathways.[1][2] The primary mechanism involves the modulation of the sympathetic nervous system and the renin-angiotensin-aldosterone system (RAAS).[1][2]
Caption: Antihypertensive signaling pathway of Rauwolfia alkaloids.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
